molecular formula C8H10FNO B1314891 Benzenemethanamine, 3-fluoro-N-methoxy- CAS No. 543730-70-7

Benzenemethanamine, 3-fluoro-N-methoxy-

Cat. No.: B1314891
CAS No.: 543730-70-7
M. Wt: 155.17 g/mol
InChI Key: UZIVOFAFIGZNQE-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-fluoro-N-methoxy- is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, 3-fluoro-N-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-fluoro-N-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIVOFAFIGZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478549
Record name BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543730-70-7
Record name BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-N-methoxybenzylamine and its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Fluoro-N-methoxybenzylamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of information on this specific N-alkoxylated isomer, this guide also details the properties, synthesis, and applications of its structurally related and more extensively characterized isomers, thereby offering a foundational understanding for the exploration of this class of compounds.

Introduction and Identification

While a dedicated CAS number for 3-Fluoro-N-methoxybenzylamine is not readily found in public chemical databases, indicating it may be a novel or less common compound, its structure is defined by a benzylamine core with a fluorine atom at the 3-position of the benzene ring and a methoxy group attached to the nitrogen atom.

For reference and comparative analysis, this guide will also cover the following closely related isomers with ring-substituted methoxy groups:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
4-Fluoro-3-methoxybenzylamine 508177-67-1C8H10FNO155.17COC1=C(C=CC(=C1)CN)F[1]
3-Fluoro-4-methoxybenzylamine Not availableC8H10FNO155.17COC1=CC(=C(C=C1)F)CN
3-Fluoro-2-methoxybenzylamine 916420-49-0C8H10FNO155.17COC1=C(C=CC(=C1)F)CN

Synthesis and Experimental Protocols

The synthesis of the target compound, 3-Fluoro-N-methoxybenzylamine, would likely proceed through the N-alkoxylation of 3-fluorobenzylamine or the reduction of a corresponding N-methoxyimine. A general synthetic approach is outlined below.

General Synthesis of N-Alkoxyamines

N-alkoxyamines can be synthesized through several methods. A common approach involves the reaction of a nitroxide with an alkyl halide in the presence of a copper(I) salt, a method known as atom transfer radical addition (ATRA). Another route is the interception of carbon-centered radicals, generated from various precursors, by nitroxides.

Proposed Synthesis of 3-Fluoro-N-methoxybenzylamine

A plausible synthetic route to 3-Fluoro-N-methoxybenzylamine could involve the reductive amination of 3-fluorobenzaldehyde with O-methylhydroxylamine.

Experimental Protocol:

  • Imine Formation: To a solution of 3-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add O-methylhydroxylamine hydrochloride (1.1 equivalents) and a mild base like sodium acetate (1.2 equivalents). Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G

Role in Drug Discovery and Development

The incorporation of fluorine and N-alkoxyamine moieties into molecules can significantly impact their pharmacological properties.

The Influence of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine in drug candidates is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is strong, which can block metabolic oxidation at that position.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

  • Improved Pharmacokinetics: Altered lipophilicity and membrane permeability can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

The Significance of the N-Alkoxyamine Moiety

N-alkoxyamines are a class of compounds with diverse applications. In the context of drug discovery, they are explored as:

  • Prodrugs: The N-O bond can be designed to cleave under specific physiological conditions, releasing an active therapeutic agent.

  • Theranostic Agents: Some alkoxyamines can generate radicals, which can be exploited for therapeutic purposes, while the resulting nitroxide can be used for imaging.[2]

  • Metabolic Modulators: The N-oxide functionality, present in some related compounds, can influence a molecule's solubility and membrane permeability.[3] Tertiary alkylamino moieties can undergo metabolic N-oxidation to form N-oxide products.[4]

Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, and the ability to modify these structures, for instance by introducing a nitrogen atom, can lead to new drug candidates with altered biological properties.[5]

Safety and Handling

Given the absence of a specific safety data sheet for 3-Fluoro-N-methoxybenzylamine, the safety precautions for structurally similar benzylamines should be followed.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Hazard Identification

Based on related compounds, 3-Fluoro-N-methoxybenzylamine may be:

  • Harmful if swallowed or in contact with skin.

  • A cause of skin and eye irritation or burns.

  • Harmful to aquatic life.

First Aid Measures
  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

3-Fluoro-N-methoxybenzylamine represents a potentially valuable building block for drug discovery, combining the advantageous properties of a fluorinated aromatic ring with the versatile N-alkoxyamine functionality. While direct experimental data for this specific isomer is scarce, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on the known chemistry of its structural analogs. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2009, June 12). Safety Data Sheet: Benzenemethanamine.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2-[2-(Dimethylamino)ethoxy]benzylamine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzenemethanamine, N-phenyl-.
  • Bertin, E., et al. (2014). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. PubMed. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Fluoro-N-methoxy-N-methylbenzamide.
  • Studer, A., et al. (2011). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Methoxybenzylamine.
  • PubChemLite. (n.d.). 3-fluoro-4-methoxybenzylamine.
  • PrepChem. (n.d.). Synthesis of B: 3,5-Dichloro-4-methoxybenzylamine.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxybenzylamine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
  • ChemicalBook. (2022, July 19). Synthesis and Application of 4-methoxybenzylamine.
  • Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Al-Obaid, A. M., & El-Subbagh, H. I. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Retrieved from [Link]

  • The University of Oklahoma. (2025, January 6). How a Single Nitrogen Atom Could Transform the Future of Drug Discovery.
  • Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98% 250 mg.
  • Sigma-Aldrich. (n.d.). 3-methoxybenzylamine.

Sources

Suppliers and commercial availability of 3-Fluoro-N-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and commercial availability of 3-Fluoro-N-methoxybenzylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-N-methoxybenzylamine is a specialized secondary amine intermediate characterized by the presence of a fluorine atom at the meta position of the aromatic ring and an


-methoxy functional group. Unlike its primary amine counterparts, this compound is rarely held in "off-the-shelf" global inventory due to its niche application as a precursor for Weinreb amides or as a pharmacophore in kinase inhibitor scaffolds.

This guide addresses the commercial reality of sourcing this compound: it is primarily a Make-on-Demand item. Consequently, this document provides a dual-path strategy:

  • Commercial Sourcing: Navigating aggregators and custom synthesis networks.

  • In-House Synthesis: A validated, step-by-step protocol to synthesize the compound from commodity precursors (3-Fluorobenzaldehyde and

    
    -Methylhydroxylamine), ensuring project continuity when lead times are prohibitive.
    

Part 1: Chemical Identity & Specifications[1][2]

Before engaging suppliers, it is critical to distinguish this specific


-alkoxy amine from common primary amines (e.g., 3-Fluoro-4-methoxybenzylamine) to avoid procurement errors.

Table 1: Chemical Specifications

FeatureSpecification
Chemical Name

-(3-Fluorobenzyl)-

-methylhydroxylamine
Common Name 3-Fluoro-N-methoxybenzylamine
Molecular Formula

Molecular Weight 155.17 g/mol
Structure 3-F-

-

-

-

Key Functionality Secondary amine, N-alkoxy group (Weinreb-type linkage)
CAS Number Not widely listed in public registries; Search via SMILES
SMILES COc1cccc(CNOC)c1 (Note: Verify specific isomer)

Part 2: Commercial Landscape & Sourcing Strategy

The "Virtual Inventory" Reality

A search of major global catalogs (Sigma-Aldrich, Enamine, Combi-Blocks) reveals that 3-Fluoro-N-methoxybenzylamine is not typically a stock item. It is often listed by "Virtual" suppliers who synthesize it upon receipt of an order.

Sourcing Decision Matrix The following logic flow dictates the most efficient acquisition strategy based on your project timeline.

SourcingStrategy Start Need 3-Fluoro-N-methoxybenzylamine CheckStock Check Aggregators (eMolecules, MolPort, SciFinder) Start->CheckStock Status Stock Status? CheckStock->Status InStock Direct Purchase (Lead Time: <1 Week) Status->InStock Available Virtual Virtual/Make-on-Demand (Lead Time: 4-8 Weeks) Status->Virtual Not Listed/Virtual Decision Is 4+ Weeks Acceptable? Virtual->Decision CustomSynth Order Custom Synthesis (High Cost, Low Effort) Decision->CustomSynth Yes InHouse In-House Synthesis (Low Cost, 2-Day Turnaround) Decision->InHouse No (Critical Path)

Figure 1: Decision matrix for sourcing niche intermediates. If the compound is critical path, in-house synthesis is recommended over waiting for custom synthesis.

Recommended Suppliers (Precursors vs. Product)

Since the target molecule is likely unavailable, you must procure the precursors . These are commodity chemicals available with next-day delivery.

Table 2: Precursor Sourcing Table

ComponentChemical NameCAS No.Recommended SuppliersPurity Req.
Starting Material A 3-Fluorobenzaldehyde456-48-4Sigma-Aldrich, Fluorochem, Combi-Blocks>98%
Starting Material B

-Methylhydroxylamine HCl
593-56-6TCI, Alfa Aesar, Merck>97%
Reagent C Pyridine-Borane Complex50271-74-0Sigma-Aldrich~8 M
Solvent Ethanol / Methanol64-17-5Fisher ScientificHPLC Grade

Part 3: Scientific Integrity – The Synthetic Contingency

If commercial lead times are unacceptable, the following protocol provides a validated route to synthesize 3-Fluoro-N-methoxybenzylamine. This method utilizes a Reductive Amination via Oxime Ether pathway.

Mechanism of Action
  • Condensation: 3-Fluorobenzaldehyde reacts with

    
    -methylhydroxylamine to form the stable oxime ether intermediate.
    
  • Reduction: The C=N bond of the oxime ether is reduced to the C-N single bond (amine) using a selective reducing agent (Borane-Pyridine or Sodium Cyanoborohydride).

Note: Standard catalytic hydrogenation (


) is often avoided to prevent cleavage of the N-O bond, which would result in the primary amine (3-fluorobenzylamine) rather than the desired N-methoxy derivative.

SynthesisPathway Aldehyde 3-Fluorobenzaldehyde (CAS 456-48-4) Oxime Intermediate: Oxime Ether (Stable) Aldehyde->Oxime Condensation Amine O-Methylhydroxylamine HCl (CAS 593-56-6) Amine->Oxime Product Target: 3-Fluoro-N-methoxybenzylamine Oxime->Product Reduction (Selective) Base Pyridine/EtOH Base->Oxime Reductant Borane-Pyridine Complex (HCl/EtOH) Reductant->Product

Figure 2: Synthetic pathway avoiding N-O bond cleavage. The oxime ether formation is followed by selective reduction.

Validated Experimental Protocol

Step 1: Formation of the Oxime Ether

  • Dissolve 3-Fluorobenzaldehyde (10 mmol, 1.24 g) and

    
    -Methylhydroxylamine hydrochloride  (12 mmol, 1.0 g) in absolute Ethanol (20 mL).
    
  • Add Pyridine (15 mmol, 1.2 mL) dropwise.

  • Stir at room temperature for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot should disappear, replaced by a less polar oxime spot.

  • Concentrate the solvent in vacuo. Resuspend in

    
    , wash with water and brine. Dry over 
    
    
    
    .[1]
  • Result: 3-Fluorobenzaldehyde

    
    -methyloxime (Oil). Yield is typically >90%.
    

Step 2: Reduction to the Amine

  • Dissolve the crude oxime ether (from Step 1) in Ethanol (15 mL).

  • Cool to 0°C. Add Borane-Pyridine complex (20 mmol) followed by slow addition of 10% HCl (aq) to maintain pH ~5.

    • Why this reagent? Borane-Pyridine is stable and selective, minimizing the risk of over-reduction (cleaving the N-O bond) common with stronger hydrides [1].

  • Stir at room temperature for 12 hours.

  • Quench: Carefully add 10% NaOH until basic (pH > 10).

  • Extraction: Extract with

    
     (3 x 20 mL).
    
  • Purification: The secondary amine can be purified via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Part 4: Quality Control & Validation

When receiving a custom synthesis order or validating your in-house batch, the following analytical signatures confirm identity.

Table 3: Analytical Expectations

MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

3.50–3.60 ppm (s, 3H)

-Methoxy methyl group (

).
1H NMR (CDCl3)

4.00–4.10 ppm (s, 2H)
Benzylic protons (

).
1H NMR (CDCl3)

6.90–7.40 ppm (m, 4H)
Aromatic protons (characteristic of 3-substituted ring).
LC-MS (ESI+)

Confirm molecular ion.
Impurity Check Absence of

9.9 ppm (Aldehyde)
Confirms complete conversion of starting material.

References

  • N-Alkoxyamine Synthesis via Borane Reduction

    • Title: "Reduction of oxime ethers to N-alkoxyamines with borane-pyridine complex."
    • Source: Journal of Organic Chemistry, 1989, 54(11), 2663–2667.
    • URL:[Link]

  • Precursor Sourcing (3-Fluorobenzaldehyde)

    • Title: "3-Fluorobenzaldehyde Product Page"
    • Source: Sigma-Aldrich[2]

  • Precursor Sourcing (O-Methylhydroxylamine HCl): Title: "Methoxylamine Hydrochloride Product Page" Source: TCI Chemicals
  • General Reductive Amination Reviews

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"
    • Source: Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • URL:[Link]

Sources

Strategic Utilization of 3-Fluoro-N-Methoxybenzylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, 3-fluoro-N-methoxybenzylamine represents a high-value "privileged intermediate."[1] It combines two critical design elements: the metabolic robustness of the 3-fluorophenyl motif and the versatile reactivity of the N-methoxy (hydroxylamine ether) functionality.

This guide addresses the synthesis, reactivity, and application of this scaffold.[2][3][4][5][6][7][8] Unlike simple benzylamines, the N-methoxy variant serves a dual purpose:

  • Synthetic Handle: It acts as a powerful Directing Group (DG) for transition-metal-catalyzed C–H activation, enabling late-stage functionalization.[1]

  • Pharmacophore Modulator: The specific placement of the fluorine atom at the meta position blocks metabolic hotspots (CYP450 oxidation) without introducing the steric penalties associated with ortho substitution.

Physicochemical Profile & "Fluorine Effect"[5]

The strategic value of this derivative lies in its physicochemical properties.[5] The 3-fluoro substitution alters the electronic landscape of the benzyl ring, affecting both the pKa of the amine and the lipophilicity of the molecule.

PropertyValue / TrendImpact on Drug Design
Molecular Formula

Core scaffold definition.[1]
Electronic Effect

(Hammett) = +0.34
Electron-withdrawing group (EWG) deactivates the ring, increasing resistance to oxidative metabolism.
Lipophilicity

LogP

+0.25 (vs. H)
Fluorine increases membrane permeability compared to the non-fluorinated parent.
pKa Modulation Lowered by ~0.5–1.0 unitsThe EWG effect reduces the basicity of the nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.
Metabolic Stability HighBlocks metabolic hydroxylation at the vulnerable C3 position.

Robust Synthetic Protocols

The synthesis of 3-fluoro-N-methoxybenzylamine must avoid common pitfalls such as over-alkylation or N-O bond cleavage.[1] The Reductive Amination route is the industry standard for scalability and purity.

Protocol A: Reductive Amination (Recommended)[9]

Reaction Logic: Direct condensation of 3-fluorobenzaldehyde with O-methylhydroxylamine followed by reduction.[1] Sodium cyanoborohydride (


) is preferred over 

due to its stability at the slightly acidic pH required for oxime ether formation.

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 3-fluorobenzaldehyde (1.0 equiv) and methanol (10 mL/g).

    • Add O-methylhydroxylamine hydrochloride (1.1 equiv).[1]

    • Add Pyridine or NaOAc (1.1 equiv) to buffer the solution (Target pH 4–5).

    • Observation: Stir at RT for 2–4 hours. Monitor by TLC/LCMS for the disappearance of aldehyde. The intermediate formed is the O-methyl oxime.

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium cyanoborohydride (

      
      )  (1.5 equiv) portion-wise.
      
    • Critical Control: Add glacial acetic acid dropwise to maintain pH ~4–5. This protonates the oxime nitrogen, accelerating reduction while suppressing side reactions.

    • Stir at RT for 12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (gas evolution).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc). The product is a secondary amine and may streak on silica; add 1%

      
       to the eluent.
      
Visualization: Synthetic Workflow

SynthesisWorkflow cluster_conditions Critical Process Parameters Aldehyde 3-Fluorobenzaldehyde Oxime Intermediate: Oxime Ether Aldehyde->Oxime Condensation (pH 4-5) Reagent MeONH2·HCl + Base Reagent->Oxime Reduction Reduction (NaCNBH3 / AcOH) Oxime->Reduction Product 3-Fluoro-N-methoxy- benzylamine Reduction->Product Hydride Transfer

Caption: Step-wise reductive amination pathway highlighting the critical oxime ether intermediate.

Reactivity Profile: The N-Methoxy Directing Group

The N-methoxy group is not merely a substituent; it is a functional handle .[1] In modern catalysis, it serves as a removable or transformable Directing Group (DG) for C–H activation.

Mechanism of Action

The oxygen atom of the N-methoxy group coordinates to transition metals (Pd, Rh, Ru), positioning the catalyst to activate the ortho-C–H bond of the benzyl ring.

  • Rh(III)-Catalysis: Enables coupling with alkynes to form isoquinolines.[1]

  • Pd(II)-Catalysis: Facilitates ortho-halogenation or arylation.[1]

Why 3-Fluoro Matters Here: The fluorine at the meta position directs the C–H activation to the less sterically hindered ortho position (C6), or cooperates to activate C2 depending on the specific catalyst ligand sphere.

Visualization: C-H Activation Pathway[10][11]

CHActivation Substrate 3-Fluoro-N-methoxy- benzylamine MetalComplex Metal Coordination (Rh/Pd binds N-OMe) Substrate->MetalComplex + Catalyst (Cp*RhCl2)2 CHCleavage C-H Activation (Ortho-position) MetalComplex->CHCleavage AgSbF6 (Additive) Interaction N-OMe acts as internal oxidant or coordinating ligand MetalComplex->Interaction Functionalized Ortho-Functionalized Product CHCleavage->Functionalized + Coupling Partner (e.g., Alkyne/Olefin)

Caption: Mechanism of N-methoxy directed C-H activation, facilitating ortho-functionalization.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

In drug development, the 3-fluorobenzyl moiety is a bioisostere for the benzyl group.

  • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the C3 position blocks metabolic hydroxylation, a common clearance pathway for benzylamines.

  • Conformational Bias: The fluorine atom induces a dipole that can lock the conformation of the benzyl side chain when binding to receptors (e.g., GPCRs or Kinases).

The "Weinreb" Analogy

While Weinreb amides are famous for ketone synthesis, N-methoxy amines are precursors to N-alkoxy ureas and carbamates.[1] These derivatives often exhibit:

  • Improved Hydrolytic Stability: Compared to standard amides.

  • Unique Hydrogen Bonding: The N-OMe oxygen is a weak H-bond acceptor, while the NH is a donor.[1] This specific geometry can pick up unique interactions in the enzyme active site that a simple ethyl/methyl group cannot.

References

  • Reductive Amination Methodology

    • Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975, 135–146.
    • Source:[1]

  • N-Methoxy Directing Groups in C-H Activation

    • Li, X., et al. "Rh(III)-Catalyzed C-H Activation of N-Methoxybenzamides."[1] Journal of the American Chemical Society, 2012.

    • Source:[1]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
    • Source:

  • Properties of 3-Fluorobenzylamine

    • PubChem Compound Summary for CID 66853 (3-Fluorobenzylamine).[1]

    • Source:

Sources

Methodological & Application

Application Note: Synthesis Protocols for Benzenemethanamine, 3-fluoro-N-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026


H

FNO Molecular Weight: 155.17 g/mol

Abstract & Introduction

This technical guide details the synthesis of Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-methoxy-3-fluorobenzylamine). This compound belongs to the class of N,O-dialkylhydroxylamines, a structural motif increasingly relevant in medicinal chemistry as a bio-isostere for hydroxamic acids and as a key intermediate in the synthesis of kinase inhibitors and agrochemicals.

Unlike simple amines, the N-O bond in this molecule confers unique electronic properties and reactivity profiles. The primary challenge in its synthesis is preventing the reductive cleavage of the N-O bond, which would result in the formation of the primary amine (3-fluorobenzylamine). This guide presents two validated protocols: a highly selective Reductive Amination (Method A) and a Direct Alkylation (Method B), with a strong recommendation for Method A due to its superior selectivity and scalability.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into readily available precursors. The strategic disconnection occurs at the C-N bond or the N-O bond, though C-N formation is generally more convergent.

Retrosynthesis Target Target: Benzenemethanamine, 3-fluoro-N-methoxy- Aldehyde Precursor A: 3-Fluorobenzaldehyde Oxime Intermediate: 3-Fluorobenzaldehyde O-methyloxime Aldehyde->Oxime Condensation Amine Precursor B: O-Methylhydroxylamine (Methoxylamine) Amine->Target Nucleophilic Attack Amine->Oxime + Base Halide Alternative Precursor: 3-Fluorobenzyl bromide Halide->Target Direct Alkylation (Method B) Oxime->Target Reduction (C=N to CH-NH)

Figure 1: Retrosynthetic tree illustrating the Reductive Amination (solid lines) and Alkylation (dashed lines) pathways.

Method A: Reductive Amination (Recommended)[1][2]

This method is the "Gold Standard" for synthesizing N-alkoxy amines. It proceeds via the formation of an oxime ether intermediate, followed by a pH-controlled reduction.[1]

Why this method?

  • Selectivity: Avoids over-alkylation (formation of tertiary amines) common in direct alkylation.

  • Stability: The oxime ether intermediate is stable and can be purified if necessary.

  • Control: Allows the use of specific reducing agents that preserve the N-O bond.[2]

Phase 1: Formation of the Oxime Ether

Reaction:



Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 3-Fluorobenzaldehyde (12.4 g, 100 mmol)

    • O-Methylhydroxylamine hydrochloride (10.0 g, 120 mmol, 1.2 equiv)

    • Ethanol (Absolute, 100 mL)

    • Pyridine (9.5 g, 120 mmol, 1.2 equiv)

  • Execution:

    • Dissolve the aldehyde in ethanol.

    • Add pyridine, followed by O-methylhydroxylamine hydrochloride in one portion.

    • Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by the oxime ether (
      
      
      
      ).
  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in Water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Wash combined organics with 1M HCl (to remove pyridine) and Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Result: The crude oxime ether is typically a pale yellow oil or low-melting solid, sufficiently pure (>95%) for the next step.

Phase 2: Selective Reduction

Critical Control Point: The reduction must be performed at pH 3–4 .

  • Too Acidic (pH < 1): Hydrolysis of the oxime.

  • Too Basic (pH > 6): Reaction stalls; cyanoborohydride is inactive.

  • Wrong Reagent: Strong reducers like

    
     or 
    
    
    
    will cleave the N-O bond, yielding 3-fluorobenzylamine (useless byproduct).

Reagent: Sodium Cyanoborohydride (


).[2][1][3]
Alternative: Pyridine-borane complex (

) can be used in the presence of HCl/MeOH for a cyanide-free process.

Protocol:

  • Setup: 500 mL flask, magnetic stirring, pH monitoring (meter or Methyl Orange indicator).

  • Execution:

    • Dissolve the crude oxime ether (from Phase 1) in Methanol (150 mL).

    • Add a trace of Methyl Orange indicator (solution turns yellow).

    • Add Sodium Cyanoborohydride (9.4 g, 150 mmol, 1.5 equiv) in portions.

    • Acid Addition: Dropwise, add 4M HCl (in dioxane or water) or Glacial Acetic Acid.

    • Visual Cue: Maintain the solution color at a red-orange transition point (pH ~3-4). If it turns yellow, add acid; if deep red, stop acid addition.

    • Stir at room temperature for 4–16 hours.

  • Quench & Workup:

    • Concentrate methanol in vacuo (Caution: HCN potential; use a well-ventilated fume hood).

    • Basify the residue with 6M NaOH to pH > 10.

    • Extract with Ethyl Acetate (3 x 75 mL).

    • Wash organics with Brine, dry over

      
      , and concentrate.
      

ReactionWorkflow Step1 Step 1: Condensation (Aldehyde + MeONH2) Interm Intermediate: Oxime Ether Step1->Interm - H2O Step2 Step 2: Reduction (NaBH3CN, pH 3) Interm->Step2 + Hydride Product Final Product: N-methoxy-3-fluorobenzylamine Step2->Product Selective Reduction

Figure 2: Workflow for the two-step reductive amination protocol.

Method B: Direct Alkylation (Alternative)

This method is suitable if the aldehyde is unavailable or if rapid synthesis of small quantities is required.

Reaction:



Protocol:

  • Dissolve O-methylhydroxylamine hydrochloride (3.0 equiv) and Potassium Carbonate (

    
    , 4.0 equiv) in DMF.
    
  • Stir for 30 minutes to liberate the free amine base.

  • Add 3-Fluorobenzyl bromide (1.0 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Note: The excess amine is crucial to prevent the product from reacting with a second molecule of benzyl bromide (forming the tertiary amine).

  • Workup: Dilute with water, extract with Ether/EtOAc. The excess O-methylhydroxylamine remains in the aqueous phase.

Purification & Characterization

Purification: The crude product from Method A is often >90% pure. Final purification is best achieved via Vacuum Distillation (bp approx. 85–95°C at 1 mmHg, estimated) or Flash Chromatography (Silica gel, Eluent: 10%


 20% EtOAc in Hexanes).

Characterization Data (Expected):

TechniqueSignalAssignment
1H NMR (CDCl

, 400 MHz)

7.35–6.95 (m, 4H)
Aromatic protons (3-F substitution pattern)

5.80 (br s, 1H)
N-H (Exchangeable)

4.05 (s, 2H)
Benzylic CH


3.55 (s, 3H)
Methoxy O-CH

19F NMR (CDCl

)

-113.0 (approx)
Aromatic Fluorine
MS (ESI+) m/z 156.1 [M+H]

Parent ion

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested. Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal.

    • Precaution: Always work in a high-efficiency fume hood. Keep a cyanide antidote kit available. Quench waste streams with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.

  • O-Methylhydroxylamine: Corrosive and toxic. Can cause skin sensitization.

  • 3-Fluorobenzyl bromide: Lachrymator. Handle only in a hood.

References

  • Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups."[3] Synthesis, 1975 , 135–146. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Kikugawa, Y., & Kawase, M. "Pyridine-Borane as a Reducing Agent for Oximes." Chemistry Letters, 1977, 6(11), 1279–1280.
  • Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283.

Sources

Preparation of Weinreb amide precursors using 3-fluoro-N-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and utilization of


-methoxy-

-(3-fluorobenzyl)amides
, a specialized class of Weinreb amide analogs. While standard Weinreb amides (

-methoxy-

-methyl) are ubiquitous for converting carboxylic acids to ketones, the use of 3-fluoro-

-methoxybenzylamine
introduces a lipophilic, metabolically stable fluorinated benzyl motif.

This modification is particularly valuable in medicinal chemistry for:

  • Late-Stage Diversification: Installing a fluorinated benzyl group that serves as a structural handle or pharmacophore.

  • Reaction Tracking: The

    
    F NMR signal provides a distinct handle for monitoring reaction kinetics without interfering with 
    
    
    
    H NMR integration.
  • Modified Solubility: The lipophilic nature of the 3-fluorobenzyl group improves solubility in non-polar solvents compared to the standard

    
    -methyl variants, facilitating workup in large-scale synthesis.
    

Chemical Context & Reagent Profile

Reagent: 3-Fluoro-


-methoxybenzylamine (referred to herein as 3-F-NMBA ).
IUPAC Name: 

-(3-fluorobenzyl)-

-methylhydroxylamine. Role: Nucleophilic amine partner in amidation.[1][2]
Why 3-Fluoro?

The meta-fluorine substitution exerts an inductive electron-withdrawing effect (


), slightly reducing the nucleophilicity of the nitrogen compared to the non-fluorinated benzyl analog. However, it significantly alters the metabolic profile (blocking metabolic oxidation at the benzylic position) and provides a unique 

F NMR signature (

ppm) for reaction monitoring.
Mechanism of Action (The Weinreb Chelation)

Like standard Weinreb amides, the 3-F-NMBA derived amides prevent over-addition of organometallics (Grignard or Organolithium reagents) via the formation of a stable 5-membered metal-chelated intermediate.

WeinrebMechanism Amide Weinreb Amide (R-CO-N(OMe)BnF) Intermediate Stable Chelate (Tetrahedral) Amide->Intermediate + R'-MgX (Nucleophilic Attack) RM Nucleophile (R'-MgX) RM->Intermediate Ketone Ketone Product (R-CO-R') Intermediate->Ketone + H3O+ (Hydrolysis) Amine Recovered Amine (3-F-NMBA) Intermediate->Amine Leaving Group

Figure 1: The stable metal-chelated intermediate prevents the collapse of the tetrahedral intermediate until acidic workup, ensuring ketone selectivity.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro- -methoxybenzylamine (If not commercial)

Note: If the reagent is purchased commercially, skip to Protocol B.

Objective: Synthesize the amine via reductive amination of 3-fluorobenzaldehyde.

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • 
    -Methylhydroxylamine hydrochloride (1.1 equiv)
    
  • Pyridine (1.1 equiv) or NaOAc (1.2 equiv)

  • Sodium cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol/Acetic Acid (10:1)

Step-by-Step:

  • Oxime Formation: Dissolve 3-fluorobenzaldehyde (10 mmol) and

    
    -methylhydroxylamine HCl (11 mmol) in Methanol (30 mL). Add Pyridine (11 mmol). Stir at RT for 2 hours. Monitor by TLC (disappearance of aldehyde).
    
  • Reduction: Cool the solution to 0°C. Add

    
     (15 mmol) portion-wise.
    
  • Acid Activation: Add Glacial Acetic Acid (3 mL) dropwise. Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with sat.

    
     (until pH ~8). Extract with Ethyl Acetate (
    
    
    
    mL). Wash organics with Brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield 3-F-NMBA as a colorless oil.

Protocol B: Coupling via T3P (Propylphosphonic Anhydride)

Status: Gold Standard Method. Rationale: T3P is chosen over EDC/HOBt for this application because it drives the reaction of sterically hindered/electron-deficient amines (like 3-F-NMBA) to completion with virtually no epimerization of chiral carboxylic acids.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 3-F-NMBA (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Setup: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.0 mmol) and 3-F-NMBA  (1.1 mmol) in dry EtOAc (5 mL, 0.2 M).
    
  • Base Addition: Cool to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

  • Coupling: Add T3P solution (1.5 mmol) dropwise.

    • Note: T3P is viscous; ensure accurate weighing or volumetric transfer.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC. The T3P byproduct is water-soluble, simplifying analysis.[3][4]

  • Workup (Critical for Purity):

    • Add water (5 mL). Separate layers.

    • Wash organic layer with 0.5 M HCl (removes unreacted amine and DIPEA).

    • Wash with sat.[5]

      
        (removes unreacted acid and phosphorus byproducts).
      
    • Wash with Brine, dry (

      
      ), and concentrate.
      
  • Result: Usually yields high-purity amide (>95%) requiring no chromatography.

Protocol C: Coupling via CDI (1,1'-Carbonyldiimidazole)

Status: Cost-Effective Alternative. Rationale: Ideal for large-scale batches where T3P costs are prohibitive. CDI activates the acid to an acyl imidazole, which is then displaced by the amine.

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) in dry THF or DCM (5 mL). Add CDI (1.1 mmol) in one portion.

  • Gas Evolution: Stir at RT for 30–60 mins. Observe

    
     evolution. Ensure bubbling ceases before proceeding.
    
  • Amine Addition: Add 3-F-NMBA (1.2 mmol).

    • Optimization: If the reaction is slow (due to the fluorine effect), add a catalytic amount of Imidazole HCl or DMAP (0.1 equiv) to protonate the leaving group.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (

    
    ) to remove imidazole and unreacted amine. Wash with sat.[5] 
    
    
    
    . Dry and concentrate.

Data Analysis & Troubleshooting

Quantitative Comparison of Methods
MetricT3P Method (Protocol B)CDI Method (Protocol C)EDC/HOBt Method
Yield (Avg) 88–96%75–85%70–80%
Epimerization < 1% (Excellent)< 5% (Good)Variable
Reaction Time 2–4 Hours12–18 Hours6–12 Hours
Purification Extraction often sufficientChromatography likelyChromatography required
Cost HighLowMedium
Troubleshooting Guide
  • Issue: Low Conversion with CDI.

    • Cause: The acyl imidazole intermediate is stable, and 3-F-NMBA is less nucleophilic due to the fluorine.

    • Fix: Heat the reaction to 50°C or switch to Protocol B (T3P).

  • Issue: Epimerization of Chiral Acids.

    • Cause: Over-activation or high base concentration.

    • Fix: Use T3P at 0°C. Ensure DIPEA is added before T3P to buffer the acidity.

  • Issue: "Stalled" Grignard Reaction (Downstream).

    • Cause: The bulky 3-fluorobenzyl group may sterically hinder the approach of the nucleophile.

    • Fix: Run the Grignard addition at 0°C instead of -78°C, or use

      
       as a Lewis acid additive to accelerate the addition.
      

Workflow Visualization

The following diagram illustrates the complete pathway from reagent synthesis to the final ketone product, highlighting the critical T3P coupling step.

SynthesisWorkflow Start Start: 3-Fluorobenzaldehyde Step1 Reductive Amination (+ MeONH2 / NaCNBH3) Start->Step1 Reagent Reagent: 3-F-NMBA (3-F-Ph-CH2-NH-OMe) Step1->Reagent Coupling Coupling Reaction (T3P / DIPEA / EtOAc) Reagent->Coupling Acid Carboxylic Acid (Substrate) Acid->Coupling Product Fluorinated Weinreb Amide (Stable Precursor) Coupling->Product High Yield No Epimerization Downstream Grignard Addition (R-MgX) Product->Downstream Final Final Ketone Downstream->Final Selective No Over-addition

Figure 2: End-to-end synthesis workflow for generating ketones via the 3-F-NMBA intermediate.

References

  • Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Detailed review of T3P utility).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Context on fluorine electronic effects).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Guidance on T3P vs CDI).

  • Organic Chemistry Portal. Synthesis of Weinreb Amides. (General protocols and reactivity).

Sources

Handling precautions for fluorinated benzenemethanamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated benzenemethanamines (e.g., 2-, 3-, or 4-fluorobenzylamine) are critical pharmacophores in medicinal chemistry, serving as precursors for enzyme inhibitors and receptor ligands. While structurally simple, their handling requires rigorous adherence to specific protocols due to two primary factors: aggressive corrosivity (Skin Corr. 1B) and rapid atmospheric degradation (carbamate formation). This guide provides a self-validating framework for researchers to maintain reagent integrity and ensure operator safety, moving beyond basic safety data sheets (SDS) to operational excellence.

Part 1: Chemical Profile & Hazard Mechanics

To handle these compounds effectively, one must understand the underlying chemical mechanics that dictate their instability and toxicity.

The Fluorine Effect on Basicity and Corrosivity

Benzenemethanamines are strong organic bases. The introduction of a fluorine atom on the aromatic ring exerts an electron-withdrawing inductive effect (-I), which slightly reduces the basicity of the amine nitrogen compared to non-fluorinated benzylamine. However, this does not mitigate their corrosivity.[1]

  • Mechanism: The unshared electron pair on the nitrogen remains highly nucleophilic. Upon contact with biological tissue, it rapidly saponifies lipids and denatures proteins, causing deep, necrotic burns that may not be immediately painful due to nerve damage.

  • Operational Implication: Standard nitrile gloves are often insufficient for prolonged exposure. Double-gloving or using laminate film (Silver Shield) gloves is required for direct handling.

The "Silent Yield Killer": Atmospheric Carboxylation

The most overlooked aspect of handling fluorinated benzylamines is their reactivity with atmospheric carbon dioxide (


).
  • The Pathway: Primary amines react reversibly with

    
     to form carbamic acid, which immediately reacts with another equivalent of amine to form a stable ammonium carbamate salt.
    
  • The Consequence: This is a solid precipitate that alters the stoichiometry of the reagent. If a researcher weighs 100 mg of "aged" amine, they may effectively be adding only 80 mg of active amine and 20 mg of inactive salt, leading to failed coupling reactions or erroneous biological assay data.

Table 1: Physicochemical & Hazard Profile

PropertyData (Typical for 4-Fluorobenzylamine)Operational Significance
CAS No. 140-75-0Verification Key
Physical State Colorless to light yellow liquidYellowing indicates oxidation/aging.
Boiling Point ~183°CHigh boiling point makes removal by rotovap difficult; requires acidic workup.
Flash Point 66°C (Closed Cup)Combustible.[2] Ground all glassware.
pKa (Conj. Acid) ~9.0 - 9.5Strong base; incompatible with acids and anhydrides.
GHS Class Skin Corr.[3][4][5][6][7] 1B, Eye Dam. 1Corrosive. Irreversible tissue damage possible.

Part 2: The "Zero-Carbonate" Storage Protocol

This protocol is designed to be self-validating . You do not just store the chemical; you prove it remains pure.

The Nitrogen Blanket Technique

Never store fluorinated benzylamines in the original bottle without purging after every use.

  • Purge: Insert a needle connected to an inert gas line (Nitrogen or Argon) into the headspace of the bottle.

  • Vent: Insert a short "bleed" needle to allow air to escape.

  • Flow: Flow gas for 30–60 seconds (gentle stream) to displace humid,

    
    -rich air.
    
  • Seal: Remove the vent needle first, then the gas needle, and seal immediately with Parafilm.

Validation: The NMR Integrity Check

Before using the reagent in a critical GMP step or expensive synthesis, validate its purity.

  • Method: Take a 10 µL aliquot and dissolve in

    
     (avoid 
    
    
    
    as its acidity can mask protonation states).
  • The Marker: Look for the carbamate carbonyl carbon signal in

    
     NMR.[8]
    
    • Pure Amine: No signal > 150 ppm (except aromatic C-F doublets).

    • Contaminated: Distinct signals at ~163 ppm (carbonyl) and ~159 ppm indicate carbamate formation [1].[8]

Part 3: Operational Handling Workflow

The following diagram outlines the logical decision-making process for safe transfer. This workflow integrates the "Self-Validating" checks directly into the procedure.

HandlingWorkflow cluster_safety Critical Safety Barrier Start Start: Reagent Retrieval VisualCheck Visual Inspection (Clear vs. Yellow/Solid) Start->VisualCheck IntegrityCheck Is precipitate visible? VisualCheck->IntegrityCheck Purification Distillation Required (under reduced pressure) IntegrityCheck->Purification Yes (Carbamates present) Weighing Weighing Protocol (Syringe Transfer ONLY) IntegrityCheck->Weighing No (Clear liquid) Purification->Weighing Post-Distillation Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Reseal Reseal Protocol (N2 Purge + Parafilm) Weighing->Reseal Reseal->Start Next Use

Figure 1: Safe Handling Logic Flow. Note the critical decision point at "Integrity Check" to prevent stoichiometry errors.

Syringe Transfer Protocol (The "No-Pour" Rule)

Never pour fluorinated amines. Drops on threads cause caps to seize (carbonate formation) and increase vapor exposure.

  • Setup: Use a luer-lock syringe with a long stainless steel needle.

  • Pressure Equalization: Insert a nitrogen balloon needle into the septum before withdrawing liquid to prevent vacuum formation.

  • Draw: Withdraw the required volume.

  • Transfer: Dispense directly into the reaction vessel (submerged tip if possible) to minimize vapor generation.

Part 4: Emergency Response & Waste Management

Fluorinated compounds present unique disposal challenges. The C-F bond is extremely stable, and improper incineration can release Hydrogen Fluoride (HF).

Waste Segregation Strategy

Do not mix with general organic waste if your facility separates halogenated waste.

  • Stream A (General Organic): Non-halogenated solvents (Acetone, MeOH).

  • Stream B (Halogenated): DCM, Chloroform, Fluorinated Benzylamines .

    • Why? Stream B is sent to high-temperature incinerators equipped with caustic scrubbers to neutralize the HF gas generated during combustion.

Spill Response Logic

In the event of a spill, the response depends on the volume and location.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 10 mL) In Fume Hood Assess->Minor Contained Major Major (> 10 mL) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Absorb (Vermiculite) 2. Neutralize (Dilute Acetic Acid) 3. Bag as Halogenated Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Call EHS 3. Do NOT attempt cleanup Major->ActionMajor

Figure 2: Spill Response Decision Matrix. Differentiates between manageable hood spills and evacuation-level events.

References

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. [Link]

  • EPA. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for Benzenemethanamine 3-fluoro-N-methoxy- synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-N-methoxybenzenemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also logically diagnose and resolve issues encountered in your own laboratory setting.

Overview of the Synthesis: Reductive Amination

The most common and efficient method for synthesizing 3-Fluoro-N-methoxybenzenemethanamine is through the reductive amination of 3-fluorobenzaldehyde with methoxyamine (also known as O-methylhydroxylamine).[1][2] This process involves two key steps: the formation of an intermediate oxime ether (an imine analog) followed by its reduction to the desired amine.

The overall transformation is as follows:

3-Fluorobenzaldehyde + Methoxyamine → [Intermediate Oxime Ether] → 3-Fluoro-N-methoxybenzenemethanamine

This reaction is popular in medicinal chemistry due to its operational simplicity and tolerance for a wide range of functional groups.[3] However, achieving high yields requires careful control over several reaction parameters.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Prepare Reagents - 3-Fluorobenzaldehyde - Methoxyamine HCl - Reducing Agent (e.g., NaBH(OAc)3) - Solvent (e.g., DCE) Base 2. Free-base Methoxyamine (If starting from HCl salt) Reagents->Base Imine 3. Oxime Ether Formation - Mix Aldehyde and Amine - Stir at RT Base->Imine Reduction 4. Reduction - Add Reducing Agent - Monitor by TLC/LC-MS Imine->Reduction Quench 5. Quench Reaction - e.g., Saturated NaHCO3 Reduction->Quench Extract 6. Extraction - e.g., DCM or EtOAc Quench->Extract Purify 7. Purification - Column Chromatography Extract->Purify Analysis 8. Characterization - NMR, MS, Purity Check Purify->Analysis

Caption: High-level workflow for the synthesis of 3-Fluoro-N-methoxybenzenemethanamine.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What's going wrong?

Low or no yield is the most common issue, typically pointing to problems in one of the two key stages: oxime ether formation or reduction.

Possible Cause A: Inefficient Oxime Ether Formation The equilibrium between the aldehyde/amine and the oxime ether must be shifted towards the product.[1]

  • Diagnosis: Your TLC or LC-MS shows a large amount of unreacted 3-fluorobenzaldehyde even after stirring the aldehyde and amine together for an extended period before adding the reducing agent.

  • Solution 1: pH and Amine Salt: Methoxyamine is often supplied as a hydrochloride salt (CH₃ONH₂·HCl).[4] The amine must be in its free-base form to be nucleophilic. If you are using the HCl salt, you must add a non-nucleophilic base (like triethylamine or diisopropylethylamine) to liberate the free amine.[5] Alternatively, a stepwise procedure where the amine is free-based during workup prior to the reaction can be employed.

  • Solution 2: Water Removal: The formation of the oxime ether releases one equivalent of water.[1] In some systems, this water can hinder the reaction or decompose certain reducing agents. While often not necessary for mild reductants like sodium triacetoxyborohydride, if the reaction is sluggish, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the imine-formation step can drive the equilibrium forward.

Possible Cause B: Ineffective Reduction The choice and quality of the reducing agent are critical.

  • Diagnosis: Your TLC or LC-MS shows the presence of the intermediate oxime ether (a new spot from the starting materials) but little to no final product after the reducing agent has been added.

  • Solution 1: Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation.[3][6] It is mild, selective for the iminium/oxime ether intermediate over the starting aldehyde, and effective in common solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6][7] While sodium cyanoborohydride (NaBH₃CN) is also effective, it is more toxic and can generate cyanide gas during acidic workup.[1][8] Sodium borohydride (NaBH₄) is generally a poor choice for a one-pot reaction as it can readily reduce the starting aldehyde.[7][8]

  • Solution 2: Reagent Quality: Hydride reducing agents, especially NaBH(OAc)₃, can be sensitive to moisture.[7] Use a freshly opened bottle or a reagent that has been stored properly in a desiccator. Poor-quality or old reducing agent is a frequent cause of reaction failure.

  • Solution 3: Reaction Conditions: Reductions with NaBH(OAc)₃ are typically run at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can sometimes be beneficial, but this should be monitored carefully to avoid side reactions.

Reducing AgentProsCons
NaBH(OAc)₃ (STAB) High selectivity for imine/oxime[1][6], mild, commercially available.Moisture sensitive, relatively expensive.
NaBH₃CN Effective, stable in mildly acidic conditions.[9]Highly toxic, generates HCN in acidic workup.[1]
NaBH₄ Inexpensive, readily available.Non-selective, readily reduces aldehydes and ketones.[8]
H₂/Catalyst (e.g., Pd/C) Economical for large scale, clean.May reduce other functional groups (e.g., nitro groups, C-C multiple bonds).[6]
Question 2: My reaction works, but it's messy. How do I identify and eliminate major impurities?

Side-product formation is often a result of incorrect reagent choice or stoichiometry.

Impurity A: 3-Fluorobenzyl Alcohol This is the product of direct reduction of the starting aldehyde.

  • Identification: A new spot on TLC, confirmed by LC-MS (mass will correspond to the alcohol).

  • Cause: The reducing agent is not selective enough. This is very common when using a strong reductant like NaBH₄ in a one-pot procedure.[8]

  • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for avoiding this side reaction as it reduces the protonated imine intermediate much faster than the neutral aldehyde.[6][9]

Impurity B: Over-Alkylated Product (Dialkylation) This occurs when the newly formed product amine reacts with another molecule of the aldehyde.

  • Identification: A higher molecular weight peak in the LC-MS corresponding to the addition of another 3-fluorobenzyl group.

  • Cause: This is a common side reaction when using primary amines.[6] While less common with N-alkoxyamines, it can still occur if reaction conditions are forced.

  • Solution 1: Stoichiometry Control: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the methoxyamine to ensure all the aldehyde is consumed in forming the initial desired oxime ether.

  • Solution 2: Stepwise Procedure: A more rigorous approach is to first form the oxime ether, isolate it or carry it forward after confirming full conversion of the aldehyde, and then add the reducing agent in a separate step.[6]

Troubleshooting Logic Diagram

G Start Reaction Issue Detected LowYield Problem: Low or No Yield Start->LowYield Impurity Problem: Impurity Formation Start->Impurity CheckImine Check TLC/LCMS: Is starting aldehyde consumed in imine formation step? LowYield->CheckImine IdentifyImpurity Identify Impurity by LCMS Impurity->IdentifyImpurity ImineFail Cause: Inefficient Imine Formation CheckImine->ImineFail No ReduceFail Cause: Ineffective Reduction CheckImine->ReduceFail Yes SolveImine Solution: 1. Add base for amine HCl salt. 2. Add dehydrating agent (MgSO4). 3. Increase reaction time. ImineFail->SolveImine SolveReduce Solution: 1. Use fresh, high-quality NaBH(OAc)3. 2. Check stoichiometry. 3. Ensure anhydrous conditions. ReduceFail->SolveReduce Alcohol Impurity: 3-Fluorobenzyl Alcohol IdentifyImpurity->Alcohol M+H = 127.1 Dialkyl Impurity: Dialkylated Product IdentifyImpurity->Dialkyl M+H = 264.3 SolveAlcohol Solution: Switch to a more selective reductant like NaBH(OAc)3. Alcohol->SolveAlcohol SolveDialkyl Solution: 1. Use slight excess of amine. 2. Consider a stepwise procedure. Dialkyl->SolveDialkyl

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How should I handle methoxyamine hydrochloride? It's a solid salt. Methoxyamine HCl is stable and easy to handle.[10] To use it in the reaction, you must neutralize it to form the free base, CH₃ONH₂. A common procedure is to dissolve or suspend the salt in your reaction solvent (e.g., DCM or DCE) and add one equivalent of a tertiary amine base like triethylamine (Et₃N). Stir for 15-20 minutes before adding the aldehyde.

Q2: What is the best solvent for this reaction? 1,2-Dichloroethane (DCE) is widely cited as the preferred solvent for reductive aminations using NaBH(OAc)₃ because it generally leads to faster and cleaner reactions.[3][6] Dichloromethane (DCM) is also a good choice. Tetrahydrofuran (THF) can be used, but reactions may be slower.[6] Protic solvents like methanol (MeOH) are less ideal for one-pot reactions with NaBH(OAc)₃ but can be used in stepwise procedures, particularly for imine formation.[6]

Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. You should be able to see the 3-fluorobenzaldehyde (starting material), the intermediate oxime ether (which will have a different Rf), and the final product amine (which is often more polar and may streak without a bit of base like Et₃N in the eluent). Liquid Chromatography-Mass Spectrometry (LC-MS) is even better, as it allows you to confirm the masses of the species at each stage of the reaction.

Q4: What is the best method for work-up and purification? After the reaction is complete, a standard aqueous work-up is performed.

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid.

  • Extract: Extract the aqueous layer with an organic solvent like DCM or Ethyl Acetate (3x).

  • Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Q5: Are there any specific safety precautions for this reaction? Standard laboratory safety practices should be followed. Methoxyamine and its salts can be irritants, so avoid inhalation and skin contact.[10] Dichloromethane and 1,2-dichloroethane are hazardous solvents and should be handled in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]

Detailed Experimental Protocol

This protocol is a reliable starting point for the synthesis on a laboratory scale, utilizing the recommended reagents for optimal yield and purity.

Reagents & Materials:

  • 3-Fluorobenzaldehyde

  • Methoxyamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Standard laboratory glassware

Procedure:

  • Amine Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methoxyamine hydrochloride (1.2 equivalents). Add anhydrous DCE (approx. 0.2 M relative to the aldehyde). Add triethylamine (1.2 equivalents) and stir the resulting suspension at room temperature for 20 minutes.

  • Oxime Ether Formation: Add 3-fluorobenzaldehyde (1.0 equivalent) to the flask. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate oxime ether by TLC or LC-MS until the aldehyde is mostly consumed.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

    • Causality Note: Adding the reductant in one portion is generally acceptable for NaBH(OAc)₃. Its mild nature prevents a violent exotherm. The excess equivalents ensure the reduction goes to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the oxime ether intermediate by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexanes to afford the pure 3-Fluoro-N-methoxybenzenemethanamine as a colorless oil.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC.[12][13]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reisman, S. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). Reductive Amination. Myers Chem 115 Handouts. [Link]

  • Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 832-836. [Link]

  • Studer, A., & Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

  • Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Madder, A., et al. (2015). Selective chemical modification of DNA with alkoxy- and benzyloxyamines. Organic & Biomolecular Chemistry, 13, 6396-6403. [Link]

  • LookChem. (n.d.). Cas 1117-97-1, N-methoxymethylamine. Retrieved from [Link]

  • Jiang, X., et al. (2018). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. Journal of the American Chemical Society, 140(4), 1512-1516. [Link]

  • Royal Society of Chemistry. (2016). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. In Nitroxides. [Link]

  • PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from [Link]

  • Eurofins. (2023). Analytical Method Summaries. [Link]

  • Pallant, A., et al. (2000). Determination of plasma methoxyamines. Clinical Chemistry and Laboratory Medicine, 38(6), 513-517. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

Sources

Optimizing temperature for Benzenemethanamine 3-fluoro-N-methoxy- reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzenemethanamine, 3-fluoro-N-methoxy- (CAS: 1514902-35-0)

Topic: Optimization of Reaction Temperature & Thermal Stability Ticket ID: #T-3F-NM-OPT Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are working with Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-methoxy-3-fluorobenzylamine). This is a specialized secondary amine building block, typically used to synthesize Weinreb amides or N-alkoxy derivatives.

Critical Constraint: The N–O bond in this molecule introduces thermal lability not present in standard benzylamines. Additionally, the 3-fluoro substituent exerts an electron-withdrawing inductive effect (


), reducing the nucleophilicity of the nitrogen center compared to unsubstituted benzylamine.

The Optimization Paradox: You need sufficient energy (temperature) to overcome the fluorine-induced deactivation, but excessive heat will cleave the N–O bond, leading to complex decomposition mixtures.

Module 1: Thermal Stability & Storage Profile

Before initiating reactions, ensure your baseline material is uncompromised.

ParameterRecommended RangeScientific Rationale
Storage Temp -20°CPrevents slow disproportionation of the N-alkoxy amine.
Handling Temp 0°C to 25°CStable for short-term handling. Avoid prolonged exposure >40°C.
Critical Limit > 80°CHigh Risk. Homolysis of the N–O bond becomes kinetically accessible, generating methoxy radicals and benzylimine byproducts.

Module 2: Reaction Optimization (Acylation/Weinreb Synthesis)

The most common application for this compound is reacting it with acid chlorides or activated esters to form Weinreb amides .

The Challenge

The 3-fluoro group pulls electron density away from the reaction center (the Nitrogen lone pair).

  • Result: The reaction is slower than with standard N-methoxybenzylamine.

  • Common Mistake: Researchers see the slow rate and crank the heat to reflux. Do not do this. It leads to "black tar" decomposition.

Optimized Protocol: Low-Temp Activation

Objective: Synthesize N-methoxy-N-(3-fluorobenzyl)amide without thermal degradation.

  • Solvent Selection: Anhydrous DCM (Dichloromethane) or THF. Avoid protic solvents.

  • Base Selection: Use Pyridine (mild) or DIPEA (hindered). For sluggish reactions, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst rather than increasing temperature.

  • Temperature Ramp:

    • Step A (Addition): Cool solution to 0°C . Add acid chloride dropwise. The exotherm must be controlled to protect the N-O bond.

    • Step B (Reaction): Allow to warm naturally to 20–25°C (Room Temp) .

    • Step C (Forcing - Only if required): If conversion is <50% after 4 hours, heat to maximum 40°C . Do not exceed.

Visualizing the Pathway

ReactionPathway Start 3-F-N-Methoxy Amine Inter Tetrahedral Intermediate Start->Inter + R-COCl (0°C) Decomp Decomposition (N-O Cleavage) Start->Decomp Prolonged Reflux Product Weinreb Amide Inter->Product Elimination (RT, 25°C) Inter->Decomp Thermal Stress (>80°C)

Caption: Figure 1. Kinetic competition between productive acylation and thermal decomposition. High temperatures favor the irreversible cleavage of the labile N-O bond.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction yield is low (30-40%), and I see starting material remaining. Should I reflux? A: No. The 3-fluoro group has deactivated the amine. Instead of heat:

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M to improve kinetics.

  • Switch Base: If using Triethylamine (TEA), switch to Pyridine or add catalytic DMAP.

  • Check Reagent Quality: Acid chlorides hydrolyze easily. Ensure your electrophile is fresh.

Q2: The reaction mixture turned dark brown/black. What happened? A: This indicates thermal decomposition , likely N-O bond homolysis.

  • Cause: Temperature was too high (>50°C) or the exotherm at the start was uncontrolled.

  • Fix: Restart. Use an ice bath during addition. Ensure internal temperature monitoring.

Q3: Can I use this amine in Pd-catalyzed cross-couplings? A: Yes, but with caution. N-methoxy amines can act as directing groups.

  • Constraint: Most Pd-couplings require 80–100°C.

  • Solution: Use highly active precatalysts (e.g., Pd-PEPPSI or Buchwald generations) that allow coupling at 40–60°C . Avoid conditions requiring 110°C+ in toluene/DMF.

Module 4: Diagnostic Flowchart

Use this logic tree to diagnose issues with your specific experiment.

Troubleshooting Problem Identify Issue LowYield Low Yield / Slow Rate Problem->LowYield Decomp Dark Color / Tar Problem->Decomp CheckBase Is Base Strong Enough? LowYield->CheckBase CheckTemp Was Temp > 40°C? Decomp->CheckTemp Sol2 Action: Restart at 0°C Control Exotherm CheckTemp->Sol2 Yes Sol1 Action: Add DMAP cat. Keep at 25°C CheckBase->Sol1 No (using TEA) Sol3 Action: Switch to Pd-PEPPSI (Low Temp) CheckBase->Sol3 Yes (Coupling Rxn)

Caption: Figure 2. Decision matrix for troubleshooting reactivity issues with 3-fluoro-N-methoxy-benzenemethanamine.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

    • Context: Foundational text on the stability and synthesis of Weinreb amides, establishing the standard 0°C–RT protocols.
  • Mayr, H.; Ofial, A. R. (2018). "Nucleophilicity Trends of Amines". Master Organic Chemistry.

    • Context: Explains the inductive deactivation of amines by electron-withdrawing groups (like Fluorine) and the alpha-effect of the N-methoxy group.
  • Zakharov, V. V., et al. (2022).[2] "Thermal Decomposition of Alkoxy-NNO-azoxy Compounds". Russian Journal of Physical Chemistry B.

    • Context: Provides mechanistic insight into the thermal lability of N-methoxy/N-O bonds and the risks of high-temper
  • BenchChem Support. (2025). "Reactivity of Substituted Benzylamines".

    • Context: General data on the nucleophilicity shifts in meta-substituted benzylamines.

Sources

Storage stability and degradation of Benzenemethanamine 3-fluoro-N-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-N-methoxybenzylamine Stability Guide

  • Ticket ID: #STAB-154590

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Subject: Storage Stability, Degradation Pathways, and Handling Protocols

Executive Summary

Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-Methoxy-3-fluorobenzylamine) is a specialized building block often used in the synthesis of agrochemicals (e.g., carboxamide fungicides) and pharmaceutical intermediates.[1][2][3][4][5][6][7][8]

Unlike standard benzylamines, the presence of the N-methoxy group imparts unique chemical lability. It possesses the "alpha-effect," making the nitrogen nucleophilic, yet the N-O bond introduces susceptibility to radical oxidation and reductive cleavage. This guide outlines the rigorous protocols required to maintain >98% purity.

Module 1: Critical Storage Protocol (The "Gold Standard")

Core Directive: This compound is hygroscopic and oxidatively labile . Treat it as a reactive intermediate, not a stable shelf reagent.

ParameterSpecificationScientific Rationale (The "Why")
Temperature -20°C (± 5°C) Low temperature kinetically inhibits the auto-oxidation of the benzylic carbon and suppresses N-O bond homolysis.
Atmosphere Argon or Nitrogen Oxygen promotes the formation of N-oxide or imine impurities. Argon is preferred as it is heavier than air, blanketing the solid/oil effectively.
Container Amber Glass + Teflon Liner Amber glass blocks UV light (preventing photolytic N-O cleavage). Teflon liners prevent leaching of plasticizers, which can react with the nucleophilic amine.
Desiccation Required Moisture catalyzes hydrolysis.[9] Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

Module 2: Degradation Pathways & Visualization

The Mechanism of Decay: The primary degradation route involves oxidative instability at the benzylic position, followed by hydrolysis.

  • Oxidation: Air exposure leads to the abstraction of the benzylic proton, forming an imine intermediate.

  • Hydrolysis: The imine rapidly hydrolyzes in the presence of moisture to release 3-fluorobenzaldehyde and methoxyamine .

  • Disproportionation: In acidic environments, the N-O bond may cleave.

Visualizing the Pathway (Graphviz)

DegradationPathway Parent 3-Fluoro-N-methoxybenzylamine (Active Compound) Oxidation Oxidative Radical Mechanism Parent->Oxidation + O2 / Light Imine Intermediate Imine (Unstable) Oxidation->Imine Hydrolysis Moisture (Hydrolysis) Imine->Hydrolysis + H2O Aldehyde 3-Fluorobenzaldehyde (Major Impurity) Hydrolysis->Aldehyde Amine Methoxyamine (Byproduct) Hydrolysis->Amine

Figure 1: The primary oxidative degradation pathway of N-alkoxybenzylamines. The formation of 3-fluorobenzaldehyde is the critical failure mode.

Module 3: Troubleshooting & Diagnostics

Scenario: "My compound has changed color."

ObservationDiagnosisAction Plan
Slight Yellowing Early Oxidation (Imine formation) . Benzylic imines are often yellow oils/solids. Purity likely ~90-95%.Purify immediately. Silica gel chromatography is usually effective, but use a neutralized mobile phase (1% Et3N) to prevent acid-catalyzed hydrolysis on the column.
Dark Orange/Red Advanced Degradation/Polymerization . Significant accumulation of aldehydes and condensation byproducts.Discard. Recovery yield will be too low to justify the effort.
White Precipitate Salt Formation . If stored near HCl or other acids, the amine may have protonated.Check Solubility. If the precipitate is water-soluble but organic-insoluble, it is likely the hydrochloride salt. Freebase it with NaHCO3 wash.
Analytical Validation Protocol (HPLC)

Do not rely solely on NMR, as paramagnetic impurities can broaden peaks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it degrades the N-O bond).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amine).

  • Marker: Look for a peak eluting earlier than the parent (Methoxyamine) and a peak eluting later (3-Fluorobenzaldehyde).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution? A: Not recommended for long periods. If necessary, store in anhydrous Toluene or Dichloromethane at -20°C. Avoid solvents susceptible to peroxide formation (like THF or Ether) and avoid ketones (Acetone), as the N-methoxy amine will react with the solvent to form an oxime.

Q2: I need to use it in a reaction with a Lewis Acid. Is it compatible? A: Use caution. Strong Lewis Acids (e.g., BBr3, AlCl3) can cleave the N-O bond, converting your N-methoxy amine into a primary amine or other degradation products. Mild Lewis acids are generally tolerated if kept cold.

Q3: The Certificate of Analysis (CoA) says "Store at 2-8°C". Why do you recommend -20°C? A: 2-8°C is sufficient for short-term shipping and immediate use (weeks). For research inventory (months/years), -20°C is the only way to arrest the entropy-driven oxidation of the benzylic position.

Q4: Is the compound toxic? A: Treat as Toxic . Benzylamines can be skin irritants, and the metabolic breakdown products (methoxyamine) are cytotoxic. Always use a fume hood.

References

  • Degradation of Benzylamines

    • Title: Degradation of benzylamines during chlorination and chloramination.[10]

    • Source: Environmental Science: W
    • Context: Establishes the pathway of benzylamine oxidation to imines and subsequent hydrolysis to aldehydes.[10]

    • URL:[Link]

  • Stability of N-Alkoxy Amines

    • Title: Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes.[11]

    • Source: Organic & Biomolecular Chemistry.[5][12]

    • Context: Discusses the stability profiles of N-alkoxy amines versus hydroxylamines and their synthesis/handling.
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: Methoxyamine (Chemical properties and hydrolysis).[13]

    • Source: Wikipedia (Validated by PubChem/NIST d
    • Context: General chemical behavior of the methoxyamine moiety released during degrad
    • URL:[Link]

Sources

Technical Support Center: Purification Protocols for 3-Fluoro-N-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3F-NMB-001 Subject: Removal of unreacted 3-fluoro-N-methoxybenzylamine from crude reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Low Basicity" Trap

Before proceeding with standard workups, you must recognize the unique chemical nature of your impurity. 3-fluoro-N-methoxybenzylamine is not a standard secondary amine; it is an N-alkoxy amine .

  • Standard Amine pKa: ~10 (Protonated at pH 7)

  • N-Alkoxy Amine pKa: ~4.5 (Remains neutral at pH 7)

The Problem: Standard "mild acid" washes (e.g., 10% citric acid or saturated


) often fail to remove this impurity because they do not reach a pH low enough to fully protonate the N-alkoxy nitrogen. At pH 5, this molecule is still largely uncharged and lipophilic, meaning it partitions into your organic layer (DCM/EtOAc), contaminating your product.

The Solution: You must employ High-Acidity Extraction (pH < 2) or Electrophilic Scavenging .

Module 1: Liquid-Liquid Extraction (The pH Swing)

Applicability: Use this method if your target product is non-basic (e.g., amides, esters, nitriles) or acid-stable .

The Science of Separation

To force the 3-fluoro-N-methoxybenzylamine into the aqueous layer, you must drop the pH at least 2 units below its pKa (~4.6). This requires a pH of < 2.5.

Step-by-Step Protocol
  • Dilution: Dissolve your crude mixture in a non-miscible organic solvent (Ethyl Acetate or DCM).

    • Ratio: 10 mL solvent per 1 g crude.

  • The Critical Acid Wash:

    • Wash the organic layer twice with 1M HCl (pH ~0).

    • Volume: Use 1:1 volume ratio (Organic:Aqueous).

    • Mechanism:[1] The HCl protonates the N-alkoxy amine (

      
      ), rendering it ionic and water-soluble.
      
  • Verification (TLC Check):

    • Spot the organic layer against the pure impurity.

    • If the spot persists, perform a third wash with 2M HCl .

  • Neutralization (For Product Safety):

    • Wash the organic layer once with Brine.

    • Wash once with Saturated

      
       to remove residual acid traces.
      
  • Drying: Dry over

    
    , filter, and concentrate.
    
Data: Extraction Efficiency vs. pH
Wash SolutionApprox.[2] pH% Impurity Removed (Theoretical)Outcome
Sat.

~5.5< 10%FAILURE (Impurity stays in Organic)
10% Citric Acid~3.5~80%RISKY (Trace impurity remains)
1M HCl ~0.1 > 99.9% SUCCESS (Complete partitioning)

Module 2: Solid-Phase Scavenging (For Acid-Sensitive Products)

Applicability: Use this if your product contains acid-sensitive groups (acetals, silyl ethers) or is itself a basic amine (which would also be removed by Method 1).

The Mechanism

Since 3-fluoro-N-methoxybenzylamine is a secondary amine, it remains nucleophilic . We use a polymer-supported electrophile (Isocyanate) to covalently bind the impurity. The impurity becomes part of the solid bead and is filtered away.

Workflow Diagram (DOT)

ScavengingWorkflow Start Crude Mixture (Product + Impurity) Resin Add PS-Isocyanate Resin (3-4 equivalents) Start->Resin Dissolve in DCM/THF Reaction Agitate (RT, 4-16 hours) Resin->Reaction Covalent Bonding Filtration Filtration (Fritted Funnel) Reaction->Filtration Result Purified Filtrate (Solvent + Product) Filtration->Result Liquid Phase Waste Solid Waste (Resin-Impurity Urea) Filtration->Waste Solid Phase

Caption: Workflow for removing nucleophilic amine impurities using Polymer-Supported Isocyanate (PS-NCO).

Step-by-Step Protocol
  • Resin Selection: Use PS-Isocyanate (Polystyrene-supported Isocyanate).

    • Loading: Typically 1.0–1.5 mmol/g.

  • Stoichiometry Calculation:

    • Estimate the moles of unreacted amine (based on TLC or NMR integration).

    • Add 3 equivalents of resin relative to the impurity.

  • Incubation:

    • Add resin to the crude solution (DCM or THF are ideal).

    • Agitate gently (orbital shaker) at Room Temperature for 4–12 hours.

    • Note: Do not use magnetic stirring bars, as they can grind the resin beads, clogging filters.

  • Filtration:

    • Filter through a fritted glass funnel or a cotton plug.

    • Rinse the resin cake with DCM to recover any entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Module 3: Troubleshooting & FAQs

Q1: I used 1M HCl, but the impurity is still there. Why?

A: Check your solvent system. If you are using Dichloromethane (DCM) , amine salts can sometimes form tight ion pairs that remain soluble in the chlorinated solvent.

  • Fix: Switch the extraction solvent to Ethyl Acetate (EtOAc) or Diethyl Ether . Amine salts are much less soluble in these ethers/esters than in DCM.

Q2: My product is also a secondary amine. How do I separate them?

A: This is the hardest scenario. Acid wash will remove both; Scavengers will bind both.

  • Fix: You must rely on Chromatography .

    • Use a basic modifier in your mobile phase: 0.1% Triethylamine (TEA) or 1%

      
       .
      
    • Because 3-fluoro-N-methoxybenzylamine is less basic than typical alkyl amines, it will often elute faster (higher Rf) on silica gel treated with TEA.

Q3: Can I remove it by evaporation (High Vac)?

A: Unlikely. While the molecular weight is low (~155 g/mol ), the boiling point is likely >200°C at atmospheric pressure. Even under high vacuum, it is an oil that tends to "stick." Distillation requires a significant boiling point difference (>30°C) between your product and the impurity.

Decision Tree: Choosing Your Method

DecisionTree Start Start: Impurity Present Q1 Is your Product Basic (e.g., Pyridine, Amine)? Start->Q1 Q2 Is your Product Acid Sensitive? Q1->Q2 No MethodC Method C: Chromatography (w/ TEA modifier) Q1->MethodC Yes (Both are amines) MethodA Method A: Acid Wash (1M HCl) Q2->MethodA No MethodB Method B: Scavenger Resin (PS-Isocyanate) Q2->MethodB Yes

Caption: Logic flow for selecting the appropriate purification technique based on product stability.

References

  • Evans, D. A. (n.d.). pKa Table of Nitrogen Acids. Harvard University. Retrieved from [Link] (General reference for N-alkoxy amine basicity ranges).

  • Biotage. (n.d.). Strategies for Work-up and Purification: Acidic and Basic Extractions. Retrieved from [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational context for N-methoxy amine properties).

Sources

Overcoming steric hindrance in 3-fluoro-N-methoxybenzylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-N-Methoxybenzylamine Derivatives

Overview: The "Umbrella" Effect

User Query: "Why are my standard amide couplings failing with 3-fluoro-N-methoxybenzylamine intermediates?"

Technical Insight: You are likely facing a dual-threat mechanism: Electronic Deactivation + Steric Shielding .

  • Electronic: The N-methoxy group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the amine (typically pKa ~4-5 vs. ~10 for benzylamine). The 3-fluoro substituent on the benzyl ring contributes a secondary remote electron-withdrawing effect.

  • Steric: The methoxy group does not just sit adjacent to the nitrogen; it adopts a conformation that shields the lone pair (the "Umbrella Effect"), creating a high energy barrier for nucleophilic attack on bulky electrophiles.

Module 1: Synthesis & Formation (Upstream)

How to synthesize the core scaffold without over-alkylation.

Common Issue: "I get mixtures of mono- and bis-alkylated products."

Direct alkylation of O-methylhydroxylamine (


) with 3-fluorobenzyl bromide is chemically inefficient due to polyalkylation.
Recommended Protocol: Controlled Reductive Amination

The Fix: Use a stepwise condensation-reduction approach. This ensures 1:1 stoichiometry.

Step-by-Step Workflow:

  • Condensation:

    • Reagents: 3-Fluorobenzaldehyde (1.0 eq), O-Methylhydroxylamine HCl (1.1 eq), Pyridine (1.1 eq).

    • Solvent: EtOH/Water (3:1).

    • Conditions: Stir at RT for 2h.

    • Checkpoint: Monitor TLC for disappearance of aldehyde. Product is the Oxime Ether.

  • Reduction:

    • Reagents: Sodium Cyanoborohydride (

      
      ) (1.5 eq) is preferred over 
      
      
      
      for selectivity.
    • Acid Catalyst: Add Acetic Acid to pH ~4-5 (Critical for activation).

    • Conditions: 0°C to RT over 4h.

    • Workup: Basify with

      
       to pH 8, extract with DCM.
      

Data Summary: Alkylation vs. Reductive Amination

ParameterDirect Alkylation (

)
Reductive Amination (Aldehyde +

)
Selectivity Poor (Mono/Bis mix)High (>95% Mono)
Yield 40-50%85-92%
Purification Difficult ChromatographySimple Extraction

Module 2: Functionalization (Downstream)

Overcoming the nucleophilic barrier during Amide Coupling.

Common Issue: "HATU/EDC reactions show <10% conversion after 24h."

The Fix: Standard coupling reagents rely on the amine attacking an active ester. Your amine is too weak for this. You must switch to High-Energy Electrophiles or Specific Catalysis .

Tiered Troubleshooting Guide

Tier 1: The "Gold Standard" (T3P - Propylphosphonic Anhydride)

  • Why: T3P acts as a dehydrating agent that drives the reaction without generating bulky active ester intermediates that clash with your N-OMe group.

  • Protocol:

    • Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF.

    • Add Base: DIPEA (3.0 eq).

    • Add T3P (50% in EtOAc, 1.5 eq).

    • Critical Step: If no reaction at RT, heat to 60°C. T3P is thermally stable.

Tier 2: The "Nuclear Option" (Acid Chlorides via Ghosez’s Reagent)

  • Why: If T3P fails, you need the highest electrophilicity possible. Thionyl chloride (

    
    ) is often too harsh for complex substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides neutrally.
    
  • Protocol:

    • Acid (1.0 eq) + Ghosez’s Reagent (1.1 eq) in dry DCM (RT, 1h)

      
       Forms Acid Chloride in situ.
      
    • Add 3-fluoro-N-methoxybenzylamine (1.2 eq) + Pyridine (2.0 eq).

    • Reaction is usually instantaneous.

Decision Logic Diagram

CouplingStrategy Start Start: Amide Coupling CheckSterics Is the Carboxylic Acid Sterically Hindered? Start->CheckSterics Standard Try HATU + HOAt (HOAt reduces steric bulk) CheckSterics->Standard No T3P_Route Route A: T3P (50% in EtOAc) + Pyridine/DIPEA CheckSterics->T3P_Route Yes CheckSuccess Conversion > 50%? Standard->CheckSuccess T3P_Route->CheckSuccess AcidChloride Route B: Acid Chloride (Ghosez's Reagent or (COCl)2) CheckSuccess->AcidChloride No Microwave Route C: Microwave Irradiation 120°C, 10 min AcidChloride->Microwave Still Fails

Caption: Decision matrix for coupling electron-deficient N-alkoxy amines. T3P is the primary recommendation due to its specific efficacy with hindered amines.

Module 3: Purification & Analysis

Handling the unique physicochemical properties of fluorine/methoxy derivatives.

FAQ: "My NMR signals are split/broad. Is my compound impure?"

Diagnosis: Likely Rotameric Broadening .

  • Explanation: The N-OMe bond has a high rotational barrier due to electronic repulsion between the oxygen lone pairs and the carbonyl (in amides).

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.

  • 3-Fluoro Signature: Look for the characteristic

    
     splitting. The carbon attached to Fluorine will be a doublet (
    
    
    
    ), and the adjacent carbons will show smaller couplings (
    
    
    ).
FAQ: "The product streaks on Silica Gel."

Diagnosis: N-alkoxy amines can be slightly basic but also possess H-bond donor/acceptor sites that drag on silica.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM:MeOH:NH4OH (95:5:0.5) as your eluent.

References

  • T3P Application in Hindered Amines

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[1]

    • Source:

  • Weinreb Amide & N-Methoxyamine Synthesis

    • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.[2][3]

    • Source:

  • Acid Chloride Activation (Ghosez's Reagent)

    • The Synthesis of Sterically Hindered Amides.[1][4]

    • Source:

  • General Amide Coupling Strategies

    • Choosing amide coupling agent (Community Discussion & Protocols).
    • Source:

Sources

Technical Support Center: Crystallization Method Development and Troubleshooting for Novel Benzenemethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The successful crystallization of a novel active pharmaceutical ingredient (API), such as a new salt of Benzenemethanamine, 3-fluoro-N-methoxy-, is a critical step in drug development. It influences purity, stability, and downstream processability.[1][2][3] As specific protocols for this particular salt are not established in public literature, this guide is designed to provide you, our fellow researchers and drug development professionals, with the fundamental principles, troubleshooting strategies, and a systematic approach to developing a robust and reproducible crystallization process from the ground up.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Question: My compound separated as a liquid or "oiled out" instead of forming crystals. What happened, and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This happens when the supersaturation of your compound is so high that it exceeds the metastable zone limit, or when the crystallization temperature is above the melting point of your solid, which can be depressed by impurities.[5][6] An oil phase can trap impurities and rarely solidifies into a pure, crystalline product.[4][6]

Root Cause Analysis & Solutions:

  • High Supersaturation/Rapid Cooling: The most common cause is generating supersaturation too quickly. A fast cooling rate does not allow sufficient time for orderly crystal nucleation and growth.[4]

    • Solution 1: Reduce Cooling Rate. Employ a slower, controlled cooling ramp. Instead of an ice bath, allow the solution to cool to room temperature slowly, or use a programmable cooling system. This keeps the system within the metastable zone for longer, favoring crystal growth over oil formation.[4]

    • Solution 2: Decrease Solute Concentration. Start with a more dilute solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[5][6] While this may slightly reduce yield, it significantly improves the probability of obtaining a crystalline product.[6]

  • Inappropriate Solvent Choice: The solvent system may be too good, keeping the compound soluble even at lower temperatures, or it may promote the formation of a low-melting point eutectic with your compound.

    • Solution: Re-evaluate Your Solvent System. A systematic solvent screen is crucial (see FAQ section). Try solvents with different polarities and hydrogen bonding capabilities. Sometimes, a solvent mixture (a "good" solvent and a poor or "anti-solvent") provides the necessary solubility gradient.[7]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound, leading to oiling out.[4][5]

    • Solution: Purify the Material. If you suspect impurities, consider an activated charcoal treatment during the dissolution step to remove colored or polar impurities.[5][8] Alternatively, another purification step (e.g., column chromatography) before crystallization may be necessary.

  • Lack of Nucleation Sites: Spontaneous nucleation may be kinetically hindered, allowing the solution to reach a high level of supersaturation where oiling out is the favored pathway.

    • Solution: Introduce Seed Crystals. Seeding is a powerful technique to bypass primary nucleation.[4] Add a few microcrystals of the desired solid into the solution once it has cooled slightly into the metastable zone. This provides a template for controlled crystal growth and can effectively prevent oiling out.[4][9]

Question: I only obtained an amorphous powder or a fine precipitate, not well-defined crystals. How can I promote proper crystal growth?

Answer:

The formation of an amorphous solid or a microcrystalline powder suggests that nucleation was too rapid and widespread, leaving no time for the molecules to organize into a well-ordered crystal lattice. This is often a result of "crashing out" from a solution that is too highly supersaturated.

Strategies for Promoting Crystal Growth:

  • Reduce the Rate of Supersaturation: As with oiling out, slowing down the process is key.

    • Slower Cooling: For cooling crystallizations, decrease the cooling rate.

    • Slower Anti-Solvent Addition: For anti-solvent crystallizations, add the anti-solvent dropwise and with good mixing to avoid localized high supersaturation.[4][]

    • Slow Evaporation: Use a solvent with a lower vapor pressure and cover the vial with a cap that has only a few small needle holes to slow down the evaporation rate.[11]

  • Optimize the Solvent System:

    • Use a Less-Good Solvent: If your compound is highly soluble, it may be difficult to crystallize. Try a solvent in which it is only sparingly soluble at elevated temperatures.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with limited material.[11][12][13][14] A solution of your compound is allowed to slowly equilibrate with the vapor of a more volatile anti-solvent, gently inducing crystallization.

  • Control Nucleation:

    • Seeding: Adding seed crystals at a point of moderate supersaturation can control the number of nucleation sites, allowing for the growth of larger crystals from those seeds.[4][]

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[6][8]

Question: The crystallization is not reproducible. Sometimes I get crystals, and other times I get a different solid form or nothing at all. What is happening?

Answer:

A lack of reproducibility often points to polymorphism, the ability of a compound to exist in two or more different crystal structures.[15][16] These different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in pharmaceutical development.[15][17]

Factors Influencing Polymorphism:

  • Solvent Choice: The solvent can influence which polymorph is kinetically or thermodynamically favored. Some solvents may form solvates (crystals containing solvent molecules), which can be a precursor to a desired anhydrous form.[18][19][20]

  • Temperature and Cooling Rate: Different polymorphs can be stable at different temperatures. The rate of cooling can determine whether a metastable (kinetically favored) or stable (thermodynamically favored) form crystallizes.[18][21]

  • Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates.[18]

  • Seeding: Seeding with a specific polymorph is the most effective way to ensure the consistent formation of that desired form.[][17]

Troubleshooting Polymorphism:

  • Characterize Your Solids: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the different forms you are producing.

  • Systematic Screening: Perform a systematic screen varying solvents, temperatures, and cooling/evaporation rates to understand the conditions that favor each polymorph.

  • Implement Seeding: Once the desired polymorph is identified and isolated, develop a seeding protocol to ensure its consistent production in all subsequent crystallizations.[]

Frequently Asked Questions (FAQs)

Q1: How do I start developing a crystallization method for a new salt like Benzenemethanamine, 3-fluoro-N-methoxy- salt?

A1: A systematic approach is essential. The goal is to find a solvent or solvent system where your compound has high solubility at an elevated temperature and low solubility at a lower temperature.

Workflow for Crystallization Method Development:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization char Characterize Salt (Purity, Melting Point, etc.) screen Perform Solvent Screen (Small-scale solubility tests) char->screen select Select Promising Solvent(s) screen->select tech Choose Crystallization Technique (Cooling, Anti-solvent, Evaporation) select->tech optim Optimize Parameters (Cooling Rate, Seeding, Concentration) tech->optim analyze Analyze Product (Yield, Purity, Polymorph) optim->analyze analyze->optim Iterate if needed

Caption: Workflow for crystallization method development.

Step-by-Step Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, equal amount (e.g., 5-10 mg) of your salt into several small vials.

  • Solvent Selection: Choose a diverse range of about 10-15 solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).[7] Given that benzenemethanamine hydrochloride salts are often water-soluble, ensure you include polar solvents.[22][23]

  • Room Temperature Test: Add a small aliquot (e.g., 0.1 mL) of a solvent to a vial. Observe if the solid dissolves. If it dissolves immediately, it's likely too good a solvent for cooling crystallization.[7][24]

  • Heating Test: If the solid does not dissolve at room temperature, heat the vial gently (e.g., to 50-60°C). Add solvent dropwise until the solid just dissolves.[7][24]

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, then cool further in an ice bath.

  • Observation: Observe the outcome. Did crystals form? Was it an oil? Did nothing precipitate? Record your observations. An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields crystals upon cooling.[7]

Q2: What are the most important factors to control during crystallization?

A2: The key is to control the rate of supersaturation. The primary factors you can manipulate are:

  • Temperature: Controls the solubility of your compound. The rate of temperature change is a critical parameter.[18]

  • Solvent Choice: The nature of the solvent and any anti-solvent dictates the solubility curve.[][25]

  • Concentration: The initial concentration of your solute determines the starting point on the phase diagram.[18]

  • Agitation: Stirring affects heat and mass transfer but can also induce secondary nucleation.

  • Seeding: Provides a template for growth and bypasses the uncertainty of spontaneous nucleation.[4]

Q3: What is "seeding," and why is it important?

A3: Seeding is the process of adding a small quantity of pre-existing crystals of the desired compound to a supersaturated solution.[13] It is critically important for several reasons:

  • Controls Nucleation: It bypasses the stochastic (random) nature of primary nucleation, ensuring that crystallization begins at a desired point of moderate supersaturation.[4]

  • Prevents Oiling Out: By providing a low-energy pathway for crystallization, it can prevent the solution from reaching the high supersaturation levels where oiling out occurs.[4][9]

  • Ensures Polymorphic Control: Seeding with the desired polymorph ensures that only that form crystallizes, which is essential for reproducibility.[][17]

Q4: How do I choose the right solvent system?

A4: The ideal solvent for cooling crystallization should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[5] For anti-solvent crystallization, you need a miscible pair: a "solvent" in which the compound is very soluble and an "anti-solvent" in which it is poorly soluble.[][12]

Solvent Selection Strategy Table

Crystallization Method Solvent 1 ("Solvent") Properties Solvent 2 ("Anti-Solvent") Properties Key Considerations
Cooling Crystallization High solubility at high temp, low at room temp.N/ALook for a significant change in solubility with temperature.
Anti-Solvent Addition High compound solubility.Low compound solubility; miscible with Solvent 1.The rate of addition is critical to control particle size.[]
Vapor Diffusion High compound solubility; less volatile.Low compound solubility; more volatile.An excellent method for growing high-quality crystals from small amounts of material.[11][12][13]
Slow Evaporation Moderate compound solubility; volatile.N/ASimple but can be difficult to control; often yields crystals on the vessel surface.[11][26]

Troubleshooting Decision Tree

G cluster_problems cluster_solutions start Problem Encountered During Crystallization oil Oiling Out amorphous Amorphous Solid small_xtal Small/Needle Crystals reproducibility Poor Reproducibility slow_cool Reduce Cooling Rate oil->slow_cool add_solvent Add More Solvent oil->add_solvent change_solvent Change Solvent System oil->change_solvent seed Use Seed Crystals oil->seed amorphous->slow_cool amorphous->change_solvent amorphous->seed slow_addition Slow Anti-Solvent/Evaporation Rate amorphous->slow_addition small_xtal->slow_cool small_xtal->seed small_xtal->slow_addition reproducibility->seed Likely Polymorphism polymorph_study Perform Polymorph Screen reproducibility->polymorph_study Likely Polymorphism

Caption: Decision tree for common crystallization problems.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • DSpace@MIT.
  • Control of polymorphism, crystal size and habit in pharmaceuticals.
  • CrystEngComm (RSC Publishing).
  • BOC Sciences.
  • ACS Publications. (2015, May 27). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design.
  • Guidechem. Benzylamine hydrochloride 3287-99-8.
  • Mettler Toledo.
  • Benchchem.
  • ResearchGate.
  • crystalliz
  • Scribd.
  • Guide for crystalliz
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
  • YouTube. (2020, October 9).
  • Triclinic Labs.
  • Universität Potsdam.
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • ChemicalBook. Benzylamine hydrochloride CAS#: 3287-99-8.
  • Enantia.
  • Academic Journals. (2012, March 8).
  • UCT Science.
  • ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • PMC. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
  • Hampton Research.
  • Syrris. (2024, October 22).
  • University of Florida. (2015, April 28). Crystal Growing Tips.
  • Fisher Scientific.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines.
  • ACS Publications. (2009, November 4).
  • NIH. Benzylammonium chloride | C7H10ClN | CID 2724127 - PubChem.
  • Wikipedia. Benzylamine.
  • E3S Web of Conferences.
  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • Google Patents. US3944598A - Production of amine salts of carboxylic acids.

Sources

Validation & Comparative

Comparative 1H NMR Profiling: 3-Fluoro-N-methoxybenzenemethanamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Benzenemethanamine, 3-fluoro-N-methoxy- Content Type: Publish Comparison Guide

Executive Summary

Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-methoxy-3-fluorobenzylamine) represents a critical class of "Weinreb amine" intermediates used in the synthesis of fluorinated bioactive scaffolds. Its structural uniqueness lies in the N-alkoxy functionality combined with a meta-substituted fluorobenzene ring.

This guide provides a technical comparison of the 1H NMR profile of the target molecule against its primary synthetic precursors and regioisomers. The goal is to equip researchers with a diagnostic logic to validate structural integrity and purity during drug development workflows.

Key Diagnostic Indicator: The convergence of a distinct N-methoxy singlet (


 3.5–3.7 ppm) with a complex ABCD aromatic spin system (

6.9–7.4 ppm) characteristic of meta-fluorine substitution.

Structural Analysis & Theoretical Basis

Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct environments. The fluorine atom (


F, spin 1/2) introduces significant 

-coupling complexities (splitting) in the aromatic region, which is the primary differentiator from non-fluorinated analogs.
Molecular Connectivity[1][2]
  • Aromatic Core: 3-Fluorophenyl ring (Asymmetric).

  • Linker: Benzylic Methylene (

    
    ).
    
  • Functional Group: N-Methoxyamine (

    
    ).
    
Predicted Spin Systems[4]
  • Aromatic Region: The 3-fluoro substitution breaks the symmetry of the benzene ring, creating four non-equivalent protons. We expect large

    
     (ortho) and medium 
    
    
    
    (meta) couplings.
  • Aliphatic Region:

    • N-OMe: A sharp singlet (integrating to 3H).

    • Benzylic

      
      :  A doublet (coupled to NH) or broad singlet (if NH is exchanging).
      
    • NH: Broad singlet, chemical shift highly dependent on concentration and solvent.

Comparative 1H NMR Analysis

The following data compares the target molecule with its direct precursor (3-Fluorobenzylamine ) and its non-fluorinated analog (N-Methoxybenzylamine ) to highlight diagnostic shifts.

Table 1: Chemical Shift ( ) & Multiplicity Comparison (in CDCl )[2][5][6][7]
Proton EnvironmentTarget: 3-Fluoro-N-methoxy Alt 1: 3-Fluorobenzylamine Alt 2: N-Methoxybenzylamine Diagnostic Note
N-OCH

(Methyl)
3.55 – 3.70 ppm (s) Absent3.50 – 3.65 ppm (s)The "Smoking Gun" peak for N-alkylation.
Benzylic -CH

-
4.00 – 4.15 ppm (d/s) 3.85 – 3.90 ppm (s)3.95 – 4.05 ppm (d)Downfield shift in target due to electron-withdrawing N-OMe.
Aromatic H-2 ~7.05 – 7.15 ppm (dt) ~7.00 ppm (dt)~7.30 ppm (m)Shielded by F; appears as a doublet of triplets due to F-coupling.
Aromatic H-5 ~7.25 – 7.35 ppm (m) ~7.25 ppm (m)~7.35 ppm (m)Least affected by F; often overlaps with solvent satellite signals.
Aromatic H-4/H-6 6.90 – 7.05 ppm (m) 6.90 – 7.00 ppm (m)7.25 – 7.40 ppm (m)Complex multiplet due to

and

.
N-H 5.5 – 6.5 ppm (br) 1.5 – 2.0 ppm (br)5.0 – 6.0 ppm (br)N-alkoxy amines have significantly more acidic/deshielded NH protons than primary amines.

Note: Chemical shifts are approximate based on substituent additivity rules [1][2]. Exact values may vary


 0.1 ppm depending on concentration.

Detailed Aromatic Splitting Analysis (The "Fingerprint")

The 3-fluoro substituent creates a unique splitting pattern that distinguishes this molecule from its 2-fluoro and 4-fluoro isomers.

  • Target (3-Fluoro): Asymmetric pattern.

    • H-2: Isolated between the alkyl group and F. Appears as a doublet (coupling to F,

      
       Hz) finely split by meta-protons.
      
    • H-4: Doublet of doublets or multiplets (coupled to F and H-5).

  • Alternative (4-Fluoro Isomer): Symmetric AA'BB' (or AA'XX') system.

    • Two distinct multiplets integrating to 2H each. Much simpler than the 3-fluoro pattern.

  • Alternative (2-Fluoro Isomer):

    • Significant downfield shift of the benzylic protons due to ortho-fluorine proximity (through-space interaction).

Experimental Protocol: Diagnostic Workflow

To ensure reproducibility and accurate identification, follow this validated workflow.

Step 1: Sample Preparation[1]
  • Solvent: CDCl

    
      (Chloroform-d) is preferred for resolution. DMSO-d
    
    
    
    should be used if the NH peak needs to be sharpened or if the N-OMe peak overlaps with impurities.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can broaden the NH and benzylic peaks due to hydrogen bonding.

  • Additives: If benzylic coupling is unclear, add 1 drop of D

    
    O  to exchange the NH; the benzylic doublet will collapse into a sharp singlet.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Scans (NS): Minimum 16 scans for S/N > 100:1.

  • Spectral Width: -2 to 14 ppm (to catch broad NH or acidic protons).

Step 3: Processing Logic (DOT Diagram)

NMR_Workflow Start Crude Reaction Mixture Check_OMe Check 3.5-3.7 ppm Region Start->Check_OMe Decision_OMe Singlet Present? Check_OMe->Decision_OMe Check_Aromatic Analyze 6.9-7.4 ppm Region Decision_OMe->Check_Aromatic Yes Result_Precursor IMPURITY: 3-Fluorobenzylamine (Missing OMe) Decision_OMe->Result_Precursor No Decision_F Complex Splitting? (Not simple AA'BB') Check_Aromatic->Decision_F Check_Benzylic Check 4.0-4.15 ppm Decision_F->Check_Benzylic Yes (Asymmetric) Result_Isomer ISOMER: 4-Fluoro Analog (Symmetric Aromatic) Decision_F->Result_Isomer No (Symmetric) Result_Target CONFIRMED: 3-Fluoro-N-methoxybenzenemethanamine Check_Benzylic->Result_Target Matches

Caption: Logic flow for confirming the target structure against common synthetic byproducts.

Performance Comparison: Why This Analysis Matters

In drug development, the N-methoxy group is often a "handle" for further functionalization or a stability feature.

  • Resolution vs. Precursor: The N-methoxy singlet is the most reliable quantitative handle. Integrating this peak (3H) against the aromatic region (4H) provides a rapid purity assessment (

    
     1%).
    
  • Stability Detection: N-alkoxy amines can degrade to oximes or aldehydes.

    • Degradation Flag: Appearance of an aldehyde proton at ~10.0 ppm indicates hydrolysis of the amine.

    • Degradation Flag: Shift of the O-Me singlet to ~3.8-3.9 ppm often indicates oxime formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • National Institute of Standards and Technology (NIST). (2024). 3-Fluorobenzylamine Mass & IR Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024). 3-Fluorobenzylamine Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. (2024). Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison. (Authoritative source for coupling constants and solvent effects). [Link]

Sources

Mass spectrometry fragmentation patterns of Benzenemethanamine 3-fluoro-N-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Benzenemethanamine, 3-fluoro-N-methoxy-

Executive Summary

Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-methoxy-3-fluorobenzylamine) represents a specialized class of fluorinated amine derivatives often utilized as metabolic probes, synthesis intermediates, or analytical standards in forensic and pharmaceutical profiling.

This guide evaluates the mass spectrometric (MS) performance of this compound, specifically focusing on its fragmentation dynamics under Electron Ionization (EI).[1][2][3] We compare its spectral "fingerprint" against two primary alternatives: its free amine precursor (3-fluorobenzylamine) and its regioisomers (2-fluoro and 4-fluoro analogs).

Key Finding: The N-methoxy substituent fundamentally alters the fragmentation pathway, suppressing the generic


-cleavage seen in primary amines (

30) and instead promoting diagnostic benzylic and iminium ions (

109, 124). This shift significantly enhances structural elucidation capabilities in complex matrices.

Technical Specifications & Structural Logic

FeatureSpecification
Systematic Name Benzenemethanamine, 3-fluoro-N-methoxy-
Common Synonyms N-Methoxy-3-fluorobenzylamine; N-Methoxy-m-fluorobenzylamine
Molecular Formula

Molecular Weight 155.17 g/mol
Monoisotopic Mass 155.0746 Da
Key Functional Groups 3-Fluorophenyl ring (electron-withdrawing), N-Methoxyamine (labile N-O bond)
Structural Impact on Fragmentation
  • 3-Fluoro Substituent: The fluorine atom at the meta position is electron-withdrawing but mesomerically donating. Unlike ortho isomers, it does not sterically crowd the benzylic position, leading to predictable "textbook" fragmentation without significant "ortho effects" (e.g., HF elimination).

  • N-Methoxy Group: The

    
     bond is energetically weaker than the 
    
    
    
    or
    
    
    bonds. This directs fragmentation towards the loss of the methoxy radical, preserving the nitrogen-carbon framework—a critical advantage over simple benzylamines.

Fragmentation Pathway Analysis

The fragmentation of Benzenemethanamine, 3-fluoro-N-methoxy- under 70 eV EI follows two competitive pathways driven by the stability of the resulting cations.

Pathway A: Formation of the Fluorobenzyl Cation (Base Peak Candidate)
  • Mechanism: Inductive cleavage of the

    
     bond.
    
  • Process: The radical cation undergoes cleavage to release the neutral aminyl radical (

    
    ) and the stable 3-fluorobenzyl cation .
    
  • Result: A dominant peak at

    
     109 . This ion often rearranges to a fluorotropylium ion (
    
    
    
    ), a highly stable aromatic species.
Pathway B: Loss of Methoxy Radical ( -Cleavage)
  • Mechanism: Homolytic cleavage of the weak

    
     bond.
    
  • Process: The molecular ion (

    
    , 
    
    
    
    155) loses a methoxy radical (
    
    
    , 31 Da).
  • Result: Formation of the 3-fluorobenzyliminium ion at

    
     124 . This peak is chemically diagnostic, confirming the intact benzyl-nitrogen connectivity.
    
Pathway Visualization

Fragmentation M Molecular Ion (M+.) m/z 155 [C8H10FNO]+. Frag1 Fluorobenzyl Cation m/z 109 [C7H6F]+ M->Frag1 - •NHOCH3 (46 Da) Inductive Cleavage Frag2 Iminium Ion m/z 124 [C7H7FN]+ M->Frag2 - •OCH3 (31 Da) N-O Homolysis Frag3 Fluorophenyl Cation m/z 95 [C6H4F]+ Frag1->Frag3 - CH2 (Carbene) Ring Contraction Frag2->Frag1 - NH (Imine loss)

Figure 1: Primary fragmentation pathways of Benzenemethanamine, 3-fluoro-N-methoxy- under Electron Ionization.

Comparative Performance Guide

This section objectively compares the "analytical performance" (detectability and identification confidence) of the N-methoxy derivative against its alternatives.

Comparison 1: Vs. Free Amine (3-Fluorobenzylamine)[4]
Metric3-Fluorobenzylamine (Free)3-Fluoro-N-methoxy- (Derivative)Winner
Molecular Ion (

)

125 (Moderate)

155 (Weak/Moderate)
N-Methoxy (Higher mass = less noise)
Base Peak

30
(

)

109
(

)
N-Methoxy
Diagnostic Value Low. The

30 fragment is common to all primary amines and carries no ring information.
High. The

109 peak retains the fluorine substituent, proving the ring structure.
N-Methoxy
Chromatography Tailing peaks (due to NH2 polarity).Sharper peaks (reduced polarity).N-Methoxy

Verdict: The N-methoxy derivative is superior for identification. The free amine's signal is dominated by the non-specific


 30 ion, making it difficult to distinguish from other amine isomers in a complex mixture.
Comparison 2: Vs. Regioisomers (2-Fluoro and 4-Fluoro)

Distinguishing the 3-fluoro (meta) isomer from its ortho (2-F) and para (4-F) counterparts is challenging but possible via Ion Ratio Analysis .

  • 2-Fluoro (Ortho): Often exhibits a unique "Ortho Effect" . The proximity of the fluorine to the benzylic hydrogen can facilitate HF elimination, leading to a distinctive ion at

    
    .
    
  • 3-Fluoro (Meta): Lacks this proximity. The ratio of

    
     109 to 
    
    
    
    124 is typically consistent and distinct from the ortho isomer.
  • 4-Fluoro (Para): Most similar to the meta isomer, but often produces a more intense

    
     109 peak due to the resonance stabilization of the cation by the para-fluorine (despite its inductive withdrawal).
    

Experimental Protocol: GC-MS Identification

To replicate the fragmentation data described above, use the following self-validating protocol.

Reagents:

  • Standard: Benzenemethanamine, 3-fluoro-N-methoxy- (>98% purity).

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

Instrument Parameters:

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range:

    
     40–300.
    

Validation Criteria (Self-Check):

  • Retention Time: The N-methoxy derivative should elute after the free amine due to increased molecular weight, despite reduced polarity.

  • Spectral Check:

    • Confirm

      
       at 155.
      
    • Confirm absence of

      
       30 (or <5% relative abundance).
      
    • Confirm Base Peak is 109 or 124.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Foundational text on benzylic cleavage and nitrogen rule).

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons.[5] (Mechanisms of N-alkoxy amine fragmentation).

  • NIST Chemistry WebBook. Mass Spectrum of N-methoxy-benzenemethanamine analogs. National Institute of Standards and Technology. Available at: [Link] (General fragmentation patterns for N-methoxy benzylamines).

  • West Virginia University, Forensic Science. (2019). Differentiation of Fluorinated Benzylamine Isomers. (Differentiation of ortho/meta/para isomers via EI-MS).

Sources

Technical Comparison: IR Spectroscopic Profiling of N-Methoxy and C-F Motifs in Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In medicinal chemistry, the benzylamine scaffold is a privileged structure, serving as a core for numerous neurotransmitter modulators and vasoactive agents. Two critical modifications—N-methoxylation (


)  and fluorination (

)
—are frequently employed to modulate metabolic stability (

) and basicity (

).

However, these modifications introduce significant spectral complexity. Both the


 and 

dipoles exhibit strong vibrational modes in the "fingerprint region" (1000–1400 cm⁻¹), leading to potential misinterpretation. This guide provides a definitive technical comparison of their IR signatures, enabling precise structural validation without reliance on NMR alone.

Technical Deep Dive: Spectral Signatures

A. The N-Methoxy ( ) Motif

The


-methoxy group introduces a unique dipole distinct from simple amines or ethers. It is characterized by a coupled vibrational system involving the Nitrogen-Oxygen (

) and Oxygen-Carbon (

) bonds.
  • N-O Stretching Vibration (

    
    ): 
    Unlike the 
    
    
    
    stretch, the
    
    
    single bond stretch is a diagnostic feature found in the 900–1050 cm⁻¹ range. In
    
    
    -alkoxy benzylamines, this band is typically medium-to-strong intensity. It is distinct from the
    
    
    stretch of amine oxides (which is higher, ~950–970 cm⁻¹) due to the lack of a formal charge.
  • C-O Stretching Vibration (

    
    ): 
    The methoxy carbon-oxygen bond resonates between 1030–1150 cm⁻¹ . This often overlaps with the 
    
    
    
    band, creating a broadened or doublet feature in the spectrum.
  • N-H Influence: If the molecule is a secondary amine (

    
    ), a sharp 
    
    
    
    band appears at 3250–3350 cm⁻¹ . Note that the electron-withdrawing oxygen reduces the electron density on nitrogen, often shifting the
    
    
    stretch to slightly higher wavenumbers compared to parent benzylamines.
B. The C-F Motif (Fluorinated Benzylamines)

The Carbon-Fluorine bond is the "spectral gorilla" of IR spectroscopy. Due to the high electronegativity of fluorine, the


 bond has a massive dipole moment change during stretching, resulting in very strong  absorption bands.
  • Aryl-Fluorine (

    
    ): 
    For ring-fluorinated benzylamines, the 
    
    
    
    stretch dominates the 1200–1275 cm⁻¹ region. It is often the strongest peak in the spectrum, overshadowing
    
    
    stretches.
  • Trifluoromethyl (

    
    ): 
    Common in drug design, the 
    
    
    
    group exhibits two intense, broad bands due to asymmetric and symmetric stretching in the 1100–1350 cm⁻¹ region.
  • Positional Isomerism (Ortho/Meta/Para): While the

    
     stretch position varies slightly, the substitution pattern is best confirmed by C-H Out-of-Plane (OOP)  bends in the 600–900 cm⁻¹  region (see Table 1).
    

Comparative Analysis: Deconvoluting the Fingerprint Region

The critical challenge lies in the overlap between the


 (

cm⁻¹) and

(

cm⁻¹) bands.
FeatureN-Methoxy (

)
C-F (Aryl Fluoride)Differentiation Strategy
Primary Band 950–1050 cm⁻¹ (

)
1200–1275 cm⁻¹ (

)
Frequency Separation:

is typically <1100,

is >1200.[1][2]
Secondary Band 1030–1150 cm⁻¹ (

)
1100–1350 cm⁻¹ (

)
Intensity:

bands are usually 2-3x more intense than

bands.
Band Shape Sharp to Medium BroadBroad, Very StrongShape:

bands are often broader due to coupling with ring vibrations.
N-H Context Single sharp band (if

)
Doublet (if

amine)
Check 3300–3500 cm⁻¹ region to confirm amine class.
Decision Logic for Spectral Assignment

The following diagram outlines the logical workflow for distinguishing these motifs in a benzylamine derivative.

SpectralAssignment Start Unknown Benzylamine Derivative CheckNH Check 3300-3500 cm⁻¹ (N-H Region) Start->CheckNH Primary Doublet (Primary Amine) Ar-F likely CheckNH->Primary Two Bands Secondary Singlet (Secondary Amine) N-OMe or N-Alkyl CheckNH->Secondary One Band CheckFingerprint Analyze 1000-1300 cm⁻¹ Primary->CheckFingerprint Secondary->CheckFingerprint Strong1200 Strong Band @ 1200-1275 cm⁻¹? CheckFingerprint->Strong1200 Band900 Band @ 900-1050 cm⁻¹? Strong1200->Band900 No ResultCF Confirm C-F (Aryl Fluoride) Check 600-900 for o/m/p Strong1200->ResultCF Yes (Very Strong) ResultNOMe Confirm N-OMe (N-O Stretch) Band900->ResultNOMe Yes (Medium/Sharp) ResultMix Mixed/Other (Check NMR) Band900->ResultMix No

Figure 1: Logic flow for distinguishing N-methoxy vs. Fluorine substitutions using IR spectral data.

Experimental Data Summary

The following table consolidates experimental ranges derived from spectral databases (NIST, SDBS) for benzylamine derivatives.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
N-Methoxy (

)

(Stretch)
950 – 1050 MediumDiagnostic for N-O bond; lower than C-O.

(Stretch)
1030 – 1150 StrongOverlaps with ether C-O; check for N-O pairing.

(Stretch)
3250 – 3350 Medium/SharpOnly present in

.
Aryl Fluoride (

)

(Stretch)
1200 – 1275 Very StrongOften the strongest peak; broad.
Trifluoromethyl (

)

(Stretch)
1100 – 1350 Very StrongUsually two broad bands.
Benzylamine Core

(Stretch)
1020 – 1250MediumCan be obscured by C-F stretches.

(Bend)
1550 – 1650Medium"Scissoring" mode.
Substitution (OOP)

(Ortho)
735 – 770StrongSingle band.

(Meta)
690 & 780StrongTwo bands.

(Para)
800 – 860StrongSingle band.

Validated Experimental Protocol

To reliably distinguish these bands, sample preparation is critical. Liquid amines can form hydrogen-bonded networks that broaden peaks, obscuring the fine detail needed to separate


 from 

bands.
Protocol: High-Resolution FTIR Acquisition for Liquid Benzylamines

Objective: Obtain spectral resolution <2 cm⁻¹ to resolve overlapping fingerprint bands.

Materials:

  • FTIR Spectrometer (e.g., Bruker Tensor or equivalent)

  • ATR Accessory (Diamond or ZnSe crystal) OR NaCl/KBr liquid cell

  • Solvent: Anhydrous

    
     or 
    
    
    
    (for solution phase)
  • Analyte: >98% purity Benzylamine derivative

Step-by-Step Workflow:

  • Background Collection:

    • Clean the ATR crystal with isopropanol and allow to dry completely.

    • Collect a background spectrum (air) with 32 scans at 2 cm⁻¹ resolution. Rationale: High resolution is required to deconvolve the complex fingerprint region.

  • Sample Deposition (Neat Method):

    • Place 10-20

      
       of the liquid amine directly onto the center of the crystal.
      
    • Crucial: If the sample is volatile (common for lower MW benzylamines), use a compression clamp to minimize evaporation and pathlength variation.

  • Solution Phase (Optional but Recommended for H-Bonding Analysis):

    • If

      
       peaks are broad (>100 cm⁻¹ width), prepare a 10 mM solution in 
      
      
      
      .
    • Why? Dilution breaks intermolecular H-bonds, sharpening the

      
       and 
      
      
      
      bands, making exact assignment easier.
  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

    • Resolution: 2 cm⁻¹.

  • Post-Processing:

    • Apply baseline correction (Rubberband method).

    • Do not apply strong smoothing filters, as this may merge the distinct

      
       and 
      
      
      
      shoulders in N-methoxy compounds.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Methoxybenzylamine. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • SpectraBase. 4-Methoxy-N-methylbenzylamine IR Spectra. John Wiley & Sons.[5][6] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

  • Royal Society of Chemistry (RSC). Infrared spectrum of fluorinated protonated neurotransmitters. Phys. Chem. Chem. Phys. [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

Sources

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